Polypodine b
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15-,17-,18+,19-,20+,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFLGNRCCFYOKL-ACCCYTKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18069-14-2 | |
| Record name | Polypodine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501044191 | |
| Record name | 5,20-Dihydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18069-14-2 | |
| Record name | Polypodine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,20-Dihydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Provenance of Polypodine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Polypodine B, a phytoecdysteroid of significant interest for its potential pharmacological applications. The document outlines the primary plant sources, presents available data on its concentration, details experimental protocols for its extraction and quantification, and illustrates the biosynthetic pathway and experimental workflows.
Primary Natural Sources of this compound
This compound is a naturally occurring phytoecdysteroid found in a variety of plant species. The primary and most cited sources belong to the Polypodiaceae family, particularly the genus Polypodium. Other plant species have also been identified as containing this compound.
Key Botanical Sources:
-
Polypodium vulgare (Common Polypody): The rhizomes of this fern are a well-documented source of this compound.[1][2][3] Historically, Polypodium vulgare has been used in traditional medicine, and modern phytochemical analysis has identified ecdysteroids, including this compound, as active constituents.[2]
-
Lychnis flos-cuculi (Ragged Robin): This flowering plant has been shown to contain both 20-hydroxyecdysone and this compound.[4][5] Studies on in vitro cultures of Lychnis flos-cuculi have demonstrated that the roots, particularly from agitated cultures, can be a significant source of these ecdysteroids, with concentrations potentially exceeding those found in wild plants.[4]
-
Spinacia oleracea (Spinach): While more commonly known for its nutritional value, spinach has been identified as a source of phytoecdysteroids, including this compound.
-
Vitex Species: Various species within the Vitex genus, such as Vitex agnus-castus, are known to produce a range of secondary metabolites, including phytoecdysteroids. However, specific quantitative data for this compound in these species is not as well-documented as for Polypodium vulgare.
Quantitative Analysis of this compound in Natural Sources
Precise quantitative data for this compound concentration in its natural sources is not extensively available in publicly accessible literature. Most studies focus on the identification of various phytoecdysteroids or the quantification of the more abundant 20-hydroxyecdysone. The available information is summarized below.
| Plant Species | Plant Part | This compound Concentration | Method of Analysis | Reference |
| Lychnis flos-cuculi | Roots (in vitro culture) | Quantification performed, but specific values not detailed in available abstracts. | HPLC | [4] |
| Polypodium vulgare | Rhizomes | Qualitative presence confirmed. Quantitative data for polyphenols available, but not for ecdysteroids. | HPLC-DAD | [6] |
| Vitex agnus-castus | Fruits and Leaves | Qualitative presence of ecdysteroids noted, but quantitative focus is on other compounds like flavonoids and diterpenoids. | HPLC | [7] |
Note: The lack of readily available, specific quantitative data for this compound highlights a potential area for future research. The development of validated analytical methods for the routine quantification of this compound in various plant matrices would be highly beneficial for quality control and standardization of extracts.
Experimental Protocols
This section provides a detailed, synthesized methodology for the extraction, purification, and quantification of this compound from plant material, based on established protocols for phytoecdysteroids.
Extraction and Purification of this compound
Objective: To extract and purify this compound from dried plant material (e.g., Polypodium vulgare rhizomes).
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (analytical grade)
-
Hexane (analytical grade)
-
Dichloromethane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 24-48 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction of the phytoecdysteroids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Resuspend the concentrated crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid extraction with hexane to remove nonpolar compounds like lipids and chlorophyll. Discard the hexane phase.
-
Further partition the aqueous methanol phase against a series of solvents with increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity. This compound, being a polar molecule, is expected to remain predominantly in the aqueous methanol phase.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Adsorb the concentrated polar fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v) and visualizing with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pool the fractions containing this compound, as identified by comparison with a standard, and concentrate them using a rotary evaporator.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the purified plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically used.
-
Solvent A: Water (with 0.1% formic acid or acetic acid to improve peak shape).
-
Solvent B: Acetonitrile or Methanol (with 0.1% formic acid or acetic acid).
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 10-20%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes to elute compounds of increasing hydrophobicity. The column should then be washed with a high percentage of Solvent B and re-equilibrated to the initial conditions before the next injection.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Ecdysteroids typically show maximum absorbance around 242-254 nm. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for this compound.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dissolve a known weight of the purified plant extract in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of phytoecdysteroids, including this compound, in plants is a complex process that originates from the mevalonate pathway, leading to the formation of sterol precursors. While the entire pathway is not fully elucidated, key steps have been identified.
Caption: Simplified biosynthetic pathway of this compound in plants.
Experimental Workflow for this compound Isolation and Quantification
The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.
Caption: Experimental workflow for this compound isolation and analysis.
References
- 1. Polypodium Vulgare Rhizome Extract (Explained + Products) [incidecoder.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypodium vulgare - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Polypodium vulgare L. (Polypodiaceae) as a Source of Bioactive Compounds: Polyphenolic Profile, Cytotoxicity and Cytoprotective Properties in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Polypodine B: A Technical Guide to its Discovery, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypodine B, a naturally occurring phytoecdysteroid, has garnered scientific interest due to its notable biological activities. Initially identified from the bark of Dacrydium intermedium, this compound has since been isolated from various plant species. Structurally characterized as a 5β-hydroxyecdysterone, this compound demonstrates significant inhibitory effects against the pathogenic amoeba Acanthamoeba castellanii and exhibits moderate antifungal properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. Furthermore, this document elucidates the hypothesized signaling pathways through which this compound may exert its anti-inflammatory effects, a key area for future therapeutic development. All quantitative data are presented in structured tables, and key experimental and signaling workflows are visualized using DOT language diagrams for enhanced clarity and comprehension by research and drug development professionals.
Discovery and History
This compound was first discovered as a natural ecdysone ester isolated from the bark of Dacrydium intermedium[1]. Phytoecdysteroids, including this compound, are analogues of insect molting hormones and are believed to serve as a defense mechanism for plants against insect predators[2]. Subsequent research has identified this compound in other plant species, including the winter wheat Triticum aestivum and Lychnis flos-cuculi[3]. Its structural similarity to 20-hydroxyecdysone, a major insect molting hormone, has positioned it as a compound of interest for investigating a range of biological activities[3].
Physicochemical Properties
This compound, also known as 5β-Hydroxyecdysterone, is a polyhydroxylated steroid. Its chemical structure is closely related to that of 20-hydroxyecdysone, with the key difference being an additional hydroxyl group.
| Property | Value | Source |
| Molecular Formula | C27H44O8 | PubChem CID: 441833 |
| Molecular Weight | 496.6 g/mol | PubChem CID: 441833 |
| IUPAC Name | (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | PubChem CID: 441833 |
| Synonyms | 5β-Hydroxyecdysterone, 5-beta-hydroxyecdysterone | MedChemExpress |
Biological Activity and Quantitative Data
This compound has demonstrated significant bioactivity, particularly against eukaryotic microorganisms. Its potential as an anti-parasitic and antifungal agent is a primary focus of current research.
Anti-Amoebic Activity
This compound exhibits potent inhibitory activity against Acanthamoeba castellanii, a free-living amoeba responsible for serious human infections, including amoebic keratitis and granulomatous amoebic encephalitis.
| Organism | Assay Type | Parameter | Value | Concentration/Time | Source |
| Acanthamoeba castellanii | Growth Inhibition | Inhibition Rate | ~96% | 0.5 mg/mL, 3 days | [1] |
| Acanthamoeba castellanii | Growth Inhibition | IC50 | 0.07 mg/mL | 3 days | [1] |
Antifungal Activity
This compound has been reported to possess moderate antifungal activity, suggesting its potential for development as an antifungal therapeutic.
Note: Specific IC50 or MIC values for this compound against fungal strains were not available in the reviewed literature. Further research is required to quantify its antifungal efficacy against a panel of pathogenic fungi.
Anti-inflammatory Activity
Phytoecdysteroids as a class are known to possess anti-inflammatory properties[2]. While direct studies on the anti-inflammatory mechanism of this compound are limited, it is hypothesized to modulate key inflammatory signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are common targets for anti-inflammatory natural products.
Note: Quantitative data (e.g., IC50 values for cytokine inhibition) on the anti-inflammatory activity of this compound are not yet extensively documented and represent a key area for future investigation.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation and purification of this compound from plant material, based on common methods for ecdysteroid extraction.
Methodology:
-
Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol, either through maceration or Soxhlet extraction.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water/methanol mixture and partitioned against a non-polar solvent like hexane to remove lipids and chlorophyll.
-
Column Chromatography: The aqueous layer is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: Fractions rich in this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column and mobile phase (e.g., methanol-water gradient) to yield the pure compound.
Acanthamoeba castellanii Viability Assay
This protocol outlines a method for determining the IC50 of this compound against A. castellanii.
Methodology:
-
Culture: Acanthamoeba castellanii trophozoites are cultured in a suitable axenic medium (e.g., PYG medium) at 25-30°C.
-
Plating: Trophozoites are harvested, counted using a hemocytometer, and seeded into 96-well microplates at a density of approximately 1 x 10^4 cells/well.
-
Treatment: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations. These dilutions are added to the wells containing the amoebae. Control wells receive the vehicle solvent.
-
Incubation: The plates are incubated for 72 hours at the optimal growth temperature for the amoebae.
-
Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct counting of viable and non-viable cells using trypan blue exclusion.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing
A standard broth microdilution method can be adapted to determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungal strains.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) according to CLSI guidelines.
-
Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Hypothesized Signaling Pathways
Based on the known anti-inflammatory properties of phytoecdysteroids, this compound is hypothesized to exert its effects through the modulation of key inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Modulation of MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are also crucial in regulating inflammatory responses. This compound may interfere with these pathways to reduce inflammation.
Future Directions and Conclusion
This compound presents a promising natural product scaffold for the development of novel therapeutic agents. Its potent activity against Acanthamoeba castellanii warrants further investigation, including in vivo efficacy studies and mechanism of action elucidation. The moderate antifungal activity suggests that derivatization of the this compound structure could lead to more potent antifungal compounds.
A critical area for future research is the definitive characterization of its anti-inflammatory properties and the elucidation of the specific molecular targets within inflammatory signaling pathways. Validating the hypothesized inhibition of NF-κB, MAPK, and PI3K/Akt signaling will be crucial for its development as an anti-inflammatory drug.
References
- 1. Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Polypodine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypodine B, a naturally occurring phytoecdysteroid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its reported anti-inflammatory, antifungal, and anticancer properties. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is a C27 steroid characterized by a cholest-7-en-6-one backbone and seven hydroxyl groups. Its systematic IUPAC name is (2β,3β,5β,14α,20R,22R,25)-2,3,5,14,20,22,25-heptahydroxycholest-7-en-6-one. It is also known by the synonym Ajugasterone A.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2β,3β,5β,14α,20R,22R,25)-2,3,5,14,20,22,25-heptahydroxycholest-7-en-6-one[1] |
| Synonyms | Ajugasterone A, 5β-Hydroxyecdysterone[1] |
| CAS Number | 18069-14-2[1] |
| Molecular Formula | C₂₇H₄₄O₈[1][2] |
| Molecular Weight | 496.64 g/mol [1][3][2] |
| Exact Mass | 496.3036 g/mol [1] |
Physicochemical Properties
This compound is a white to off-white solid.[4] Due to its polyhydroxylated nature, it exhibits polarity and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and alcohols.[5]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO[5] |
| Storage Conditions | Dry, dark, at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[5] |
| Purity | Typically available at >98% purity from commercial suppliers. |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are crucial for the identification and structural confirmation of this compound. The chemical shifts are typically recorded in deuterated methanol (CD₃OD).
Table 3: ¹³C and ¹H NMR Spectral Data for this compound (in CD₃OD)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 38.0 | - |
| 2 | 68.7 | 3.94 (ddd, J = 10.3, 6.5, 3.1) |
| 3 | 68.5 | 3.98 (ddd, J = 3.4, 3.1, 3.1) |
| 4 | 32.5 | - |
| 5 | 80.3 | - |
| 6 | 206.5 | - |
| 7 | 122.2 | 5.80 (d, J = 2.5) |
| 8 | 168.0 | - |
| 9 | 39.0 | 3.15 |
| 10 | 48.6 | - |
| 11 | 22.0 | - |
| 12 | 32.6 | - |
| 13 | 48.6 | - |
| 14 | 85.3 | - |
| 15 | 31.7 | - |
| 16 | 22.0 | - |
| 17 | 50.0 | - |
| 18 | 22.0 | 0.91 (s) |
| 19 | 24.5 | 1.19 (s) |
| 20 | 78.5 | - |
| 21 | 22.0 | 1.20 (s) |
| 22 | 77.9 | - |
| 23 | 34.0 | - |
| 24 | 34.0 | - |
| 25 | 71.3 | - |
| 26 | 29.5 | 1.18 (s) |
| 27 | 29.5 | 1.18 (s) |
Data compiled from Maliński et al., 2021.[5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of this compound. The pseudo-molecular ion [M+Na]⁺ is typically observed at m/z 519.2921, corresponding to the formula C₂₇H₄₄O₈Na.[5]
Infrared (IR) Spectroscopy
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, antifungal, and anticancer effects. These activities are often attributed to its interaction with various cellular signaling pathways.
Anti-inflammatory Activity
Phytoecdysteroids, including this compound, have demonstrated anti-inflammatory properties.[1] While the precise mechanism for this compound is not fully elucidated, ecdysteroids are known to modulate inflammatory responses. One potential pathway involves the inhibition of the NF-κB signaling cascade, a key regulator of pro-inflammatory gene expression.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Antifungal Activity
This compound has shown moderate antifungal activity.[4] A common target for antifungal agents is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. It is plausible that this compound interferes with one or more enzymes in this pathway.
Caption: Proposed antifungal action of this compound via inhibition of ergosterol biosynthesis.
Anticancer Activity
Ecdysteroids have been reported to possess anticancer properties.[1] Their mechanism of action can be multifaceted, potentially involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a plausible target for this compound.
Caption: Potential anticancer mechanism of this compound through inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Isolation of this compound from Plant Material
The following protocol is a generalized procedure based on the methods described for the isolation of ecdysteroids from plant sources.
Caption: General workflow for the isolation of this compound from plant material.
Methodology:
-
Extraction: Dried and pulverized plant material (e.g., roots or herbs) is subjected to exhaustive extraction with 80% aqueous methanol under reflux.[5]
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the methanol.
-
Partitioning: The aqueous residue is then partitioned against a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Solid-Phase Extraction (SPE): The aqueous layer is subjected to SPE on a reversed-phase C18 cartridge. The cartridge is washed with water to remove highly polar impurities, and then the ecdysteroids are eluted with increasing concentrations of methanol in water.
-
Chromatographic Purification: The ecdysteroid-rich fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of methanol or acetonitrile in water as the mobile phase.[6] Fractions are collected and monitored by analytical HPLC or TLC.
-
Final Purification: Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the final product.
Analytical High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 242 nm.[5]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
Antifungal Susceptibility Testing
A common method for evaluating antifungal activity is the broth microdilution assay.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a detailed overview of its chemical and physical properties, along with insights into its potential mechanisms of action. The experimental protocols outlined herein offer a foundation for researchers to further explore the therapeutic potential of this fascinating molecule. Further investigation into its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
The Biosynthesis of Polypodine B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypodine B, a phytoecdysteroid with significant biological activities, is a polyhydroxylated ketosteroid found in a variety of plant species. Its structural similarity to the more abundant 20-hydroxyecdysone suggests a close biosynthetic relationship. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the probable enzymatic steps, summarizes quantitative data on its occurrence, outlines key experimental protocols for its study, and visualizes the proposed pathway and its regulation. While the complete enzymatic machinery is yet to be fully elucidated, this guide synthesizes the available evidence to provide a robust framework for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Phytoecdysteroids are a class of plant-derived secondary metabolites structurally analogous to insect molting hormones.[1][2] These compounds are believed to play a role in plant defense against insect herbivores.[3] Among the diverse array of known phytoecdysteroids, this compound has garnered interest due to its potential pharmacological properties. Structurally, this compound is 5β-hydroxy-20-hydroxyecdysone, indicating an additional hydroxyl group at the C-5 position when compared to the widespread phytoecdysteroid, 20-hydroxyecdysone (20E).[2] This structural feature is key to understanding its biosynthesis. This guide focuses on the core biosynthetic pathway leading to this compound in plants, providing a technical resource for its study and potential biotechnological production.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is intricately linked to the general phytoecdysteroid pathway, which originates from the mevalonate pathway in the plant cell cytoplasm.[2][4] The pathway utilizes acetyl-CoA as the primary precursor to synthesize a C27 sterol backbone, which then undergoes a series of oxidative modifications to yield various ecdysteroids.
From Mevalonate to Cholesterol
The initial steps of the pathway are well-established and common to the synthesis of all steroids in plants. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway. A series of condensation reactions then lead to the formation of squalene, which is subsequently cyclized to form cycloartenol, a key intermediate in plant sterol synthesis. Through a series of enzymatic modifications, cycloartenol is converted to cholesterol.
The "Late-Stage" Oxidative Phase
From cholesterol, the pathway enters a phase of successive oxidation reactions, primarily hydroxylations, to form the characteristic polyhydroxylated structure of ecdysteroids. This part of the pathway is less defined, and the exact sequence of events can vary between plant species. However, based on the structures of co-occurring phytoecdysteroids and precursor feeding experiments, a likely sequence leading to 20-hydroxyecdysone has been proposed.[3]
The Final Step: 5β-Hydroxylation of 20-Hydroxyecdysone
The defining feature of this compound is the hydroxyl group at the 5β-position. This strongly suggests that the final step in its biosynthesis is the hydroxylation of 20-hydroxyecdysone.
20-Hydroxyecdysone → this compound
The enzyme responsible for this specific 5β-hydroxylation has not yet been definitively identified in any plant species. However, it is widely hypothesized to be a cytochrome P450 monooxygenase (CYP450) .[5][6][7] These enzymes are known to catalyze a wide range of hydroxylation reactions in steroid metabolism in both plants and animals.[6][8][9] The identification and characterization of this putative "ecdysteroid 5β-hydroxylase" is a key area for future research in phytoecdysteroid biosynthesis.
Figure 1: Proposed biosynthesis pathway of this compound in plants.
Regulation of this compound Biosynthesis
The biosynthesis of phytoecdysteroids, including this compound, is a tightly regulated process influenced by both developmental and environmental cues. While specific regulatory mechanisms for this compound are not well understood, general principles of phytoecdysteroid regulation likely apply.
-
Feedback Inhibition: The accumulation of end-product phytoecdysteroids, such as 20-hydroxyecdysone, may exert negative feedback control on earlier steps in the pathway.[3]
-
Hormonal Crosstalk: Plant hormones like brassinosteroids and jasmonic acid have been shown to influence the levels of phytoecdysteroids, suggesting a complex regulatory network.[10]
-
Transcriptional Regulation: The expression of biosynthetic genes, particularly the cytochrome P450s involved in the oxidative steps, is likely a key point of regulation.[11][12][13] Transcription factors responsive to developmental and environmental signals are probably involved.
References
- 1. Naturally Occurring Ecdysteroids in Triticum aestivum L. and Evaluation of Fenarimol as a Potential Inhibitor of Their Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 3. Ecdysteroids in spinach (Spinacia oleracea L.): biosynthesis, transport and regulation of levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]
- 9. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editorial: Biosynthesis and regulation of plant specialized metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Phytoecdysteroids Similar to Polypodine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids (PEs) are a class of polyhydroxylated ketosteroids of plant origin that are structurally analogous to the steroid hormones of arthropods responsible for molting and metamorphosis.[1][2] These compounds are secondary metabolites that plants produce as a defense mechanism against phytophagous insects.[3] When ingested by non-adapted insects, PEs can disrupt normal development, leading to premature molting and death. Chemically, ecdysteroids possess a cyclopentanoperhydrophenanthrene skeleton, characterized by a cis-junction of the A and B rings and a 7-en-6-one chromophore.[4]
Polypodine B, also known as 5β-Hydroxyecdysterone, is a prominent phytoecdysteroid found in various plants, including the genus Polypodium.[4][5] Its unique structural features and biological activities have made it a compound of interest. This guide provides an in-depth overview of phytoecdysteroids structurally and functionally similar to this compound, focusing on their biological activities, underlying signaling pathways, and the experimental protocols used for their isolation and characterization.
Structural Analogs of this compound
This compound belongs to a large family of over 500 identified phytoecdysteroids.[4] Its structure is very similar to that of 20-hydroxyecdysone (20E), the most common and widely studied phytoecdysteroid.[4][6] The primary difference is an additional hydroxyl group at the C-5 position in this compound.[7] This and other subtle variations in hydroxylation patterns on the steroid nucleus or the side chain give rise to a diverse array of analogs with potentially different biological potencies.
The table below summarizes the key structural features of this compound and some of its most relevant analogs.
| Compound Name | Core Structure | Key Substitutions/Features |
| This compound | Ecdysterone | 5β-OH |
| 20-Hydroxyecdysone (20E) | Ecdysterone | Standard structure, no 5β-OH |
| Turkesterone | Ecdysterone | 11α-OH |
| Ponasterone A | Ecdysterone | Lacks 25-OH group |
| Makisterone A | Ecdysterone | C-24 Methyl group |
| Ajugasterone C | Ecdysterone | Carbonyl group at C-11 |
Quantitative Biological Activity
While phytoecdysteroids have a broad spectrum of reported biological activities in vertebrates, including anabolic, adaptogenic, hepatoprotective, and anti-inflammatory effects, quantitative data remains sparse in publicly available literature.[3][8][9] Unlike in insects, where their hormonal action is well-defined, their effects in mammals are non-hormonal and are thought to occur through the modulation of various signal transduction pathways.[8][9][10] They do not bind to vertebrate cytosolic steroid receptors.[9][10] The following table compiles available quantitative data for this compound and its close analogs.
| Compound | Assay Type | Target/Cell Line | Measured Effect | Potency (IC50 / EC50) |
| This compound | Growth Inhibition | Acanthamoeba castellani | Inhibition of growth | IC50 = 0.07 mg/mL |
| 20-Hydroxyecdysone | Receptor Binding | Drosophila melanogaster EcR | Agonist activity | EC50 ≈ 2 x 10⁻⁸ M |
| Ponasterone A | Receptor Binding | Drosophila melanogaster EcR | Agonist activity | EC50 ≈ 2 x 10⁻⁹ M |
Note: Data on anabolic and anti-inflammatory potency in vertebrate systems is not consistently reported in terms of IC50 or EC50 values in the reviewed literature. Research often describes effects qualitatively or as a percentage change relative to a control.
Signaling Pathways
The mechanisms of action for phytoecdysteroids differ significantly between insects and vertebrates.
Insect Ecdysteroid Signaling Pathway
In insects, ecdysteroids act as hormones by binding to a nuclear receptor complex. The ligand (e.g., 20E) enters the cell and binds to the Ecdysone Receptor (EcR). This ligand-bound receptor then forms a heterodimer with the Ultraspiracle protein (USP).[11] This complex translocates to the nucleus, where it binds to specific DNA sequences known as Ecdysone Response Elements (EREs), initiating the transcription of genes that regulate molting and metamorphosis.[12][13]
Figure 1: Insect Ecdysteroid Signaling Pathway.
Vertebrate Anti-Inflammatory Signaling
In mammals, the anti-inflammatory effects of phytoecdysteroids are attributed to their ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[14][15][16] In inflammatory states, signaling cascades lead to the phosphorylation and activation of MAPK proteins (e.g., p38, JNK) and the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Phytoecdysteroids are proposed to interfere with the phosphorylation steps in these pathways, thereby downregulating the inflammatory response.[17][18]
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure an...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Polypodine B: A Phytoecdysteroid in Insect Defense Mechanisms
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polypodine B is a naturally occurring phytoecdysteroid, a class of plant-derived compounds that are structural analogues of insect molting hormones (ecdysteroids).[1][2] Found in various plants, such as those from the Polypodium and Silene genera, this compound plays a significant role in plant defense against phytophagous insects.[1][3] By mimicking the endogenous molting hormones of insects, this compound disrupts their normal development and physiological processes, leading to a range of detrimental effects. This technical guide provides a comprehensive overview of the biological role of this compound in insect defense, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action: Endocrine Disruption
The primary mechanism by which this compound exerts its defensive effects on insects is through the disruption of the endocrine system.[2] As an ecdysteroid analogue, this compound can bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[2] This binding mimics the action of the insect's natural molting hormone, 20-hydroxyecdysone (20E), but at inappropriate times or in unnatural concentrations. This leads to a cascade of adverse effects, including:
-
Molting Disruption: Premature or incomplete molting, leading to morphological abnormalities and death.
-
Growth Inhibition: Interference with normal growth and development, resulting in reduced larval weight.[1][4]
-
Antifeedant Effects: Deterring insects from feeding, leading to starvation and reduced fitness.
-
Increased Mortality: Ultimately leading to the death of the insect due to developmental failures and physiological stress.[1][4]
The severity of these effects can vary depending on the insect species, its developmental stage, and the concentration of this compound ingested.[1][4]
Quantitative Data on the Biological Effects of this compound
The following tables summarize the quantitative data from key studies on the effects of this compound and other phytoecdysteroids on various insect species.
Table 1: Effects of this compound on the Indian Meal Moth (Plodia interpunctella)
| Parameter | Treatment (this compound at 200 ppm) | Control | Observation Period | Source |
| Larval Mortality (%) | 36.7 | < 11 | 8 days | [4] |
| 46.7 | < 11 | 22 days | [4] | |
| Larval Weight Change (%) | -6.3 (slight initial increase followed by decrease) | +28.6 | 10 days | [4] |
| Pupation (%) | 43.4 | 79 | 28 days | [3] |
| Cannibalism (%) | 10 | < 7 | 10 days | [4] |
Table 2: Comparative Effects of Different Phytoecdysteroids on Plodia interpunctella (at 200 ppm after 22 days)
| Phytoecdysteroid | Larval Mortality (%) | Source |
| This compound | 46.7 | [4] |
| 20-Hydroxyecdysone (20E) | 52.5 | [4] |
| Ponasterone A | 64 | [4] |
| Makisterone A | 84 | [4] |
Table 3: Antifeedant Effects of Phytoecdysteroids on the Red Flour Beetle (Tribolium castaneum)
| Phytoecdysteroid | Concentration | Antifeedant Effect | Source |
| This compound | High doses | Lowest effect compared to other tested phytoecdysteroids | [5] |
| 20-Hydroxyecdysone | Not specified | Significant antifeedant activity | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological role of this compound in insect defense.
Insect Rearing
-
Plodia interpunctella (Indian Meal Moth):
-
Source: Larvae collected from infested dates.
-
Rearing Conditions: 28 ± 2°C, 70 ± 5% relative humidity, and a 16:8 hour light:dark photoperiod.
-
Diet: Wheat flour.
-
Containment: 0.25 L glass containers half-full with the diet. Emerging adults are transferred to new containers for mating and oviposition.[3]
-
-
Tribolium castaneum (Red Flour Beetle):
-
Source: Laboratory colony.
-
Rearing Conditions: Maintained in the dark at 30°C and 70% relative humidity.
-
Diet: Wheat flour supplemented with 5% (w/w) brewer's yeast.
-
Preparation of this compound-Treated Diet
-
Stock Solution Preparation: Dissolve this compound in 5% (v/v) methanol in distilled water to the desired stock concentration.[1]
-
Diet Incorporation:
-
Solvent Evaporation: Dry the treated and control diets in an oven at 35°C for 48 hours to evaporate the solvent.[1]
Insect Bioassays
-
Test Insects: Use fourth instar larvae that have been starved for 24 hours to induce a higher feeding rate.[1]
-
Experimental Setup: Place 10 larvae in a Petri dish containing 5 g of either the treated or control diet.[1]
-
Starvation Control: Include a group of larvae in Petri dishes with no food to distinguish between antifeedant effects and toxicity.[1]
-
Observations: Record larval weight, mortality, cannibalism, pupation, and adult emergence every two days for 30 days.[1]
-
Replication: Perform five replicates for each treatment group (treated, control, and starved).[1]
-
Test Insects: Use T. castaneum larvae.
-
Experimental Setup: Provide larvae with food pellets treated with different concentrations of this compound.
-
Observation: Observe the presence and feeding activity of the larvae on the treated food pellets over a set period.
-
Data Analysis: Compare the consumption of treated pellets to control pellets to determine the antifeedant index.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, as a phytoecdysteroid, is believed to follow the same signaling pathway as the natural insect molting hormone, 20-hydroxyecdysone. The following diagram illustrates this pathway.
Caption: this compound signaling pathway in an insect cell.
Experimental Workflow for Insect Bioassay
The following diagram outlines a typical workflow for conducting an insect bioassay to evaluate the effects of this compound.
Caption: General workflow for an insect bioassay with this compound.
Conclusion
This compound demonstrates significant potential as a natural insect defense compound. Its mode of action, centered on the disruption of the insect endocrine system, leads to a variety of detrimental effects, including mortality and developmental abnormalities. The quantitative data, although still requiring further research to establish precise lethal doses for a wider range of pests, clearly indicates its efficacy. The experimental protocols outlined provide a foundation for researchers to further investigate the insecticidal properties of this compound and other phytoecdysteroids. As the demand for safer and more sustainable pest management strategies grows, plant-derived compounds like this compound represent a promising avenue for the development of novel biopesticides. Further research should focus on dose-response studies to determine LC50 and LD50 values, as well as field trials to assess its practical applicability in agricultural settings.
References
Polypodine B: A Technical Guide to a Bioactive Phytoecdysteroid
Abstract: Polypodine B is a naturally occurring polyhydroxylated steroid, classified as a phytoecdysteroid—a secondary metabolite found in a variety of plant species. Structurally similar to insect molting hormones, it is not toxic to mammals but exhibits a range of beneficial pharmacological properties, including anti-inflammatory, anabolic, and anti-parasitic activities. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, physicochemical properties, and mechanisms of action. It includes a summary of quantitative biological data, detailed experimental methodologies for its study, and visual representations of its associated biochemical pathways and experimental workflows, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. In plants, these compounds often play a crucial role in defense against herbivores, pathogens, and environmental stresses. Phytoecdysteroids, a class of plant-derived steroids that mimic insect molting hormones (ecdysteroids), are a prime example of such defensive secondary metabolites.[1][2]
This compound is a prominent member of the phytoecdysteroid family, structurally characterized as a C27 cholestane derivative.[1][3] It is often found alongside its close analogue, 20-hydroxyecdysone, in various ferns, and other plants.[3][4] While its primary role in plants is believed to be defensive, providing protection against phytophagous insects[1], research has unveiled a spectrum of pharmacological activities in mammalian systems. These activities, which include anabolic and anti-inflammatory effects, position this compound as a compound of interest for therapeutic development.[1][5] This document serves as a comprehensive technical resource on the core aspects of this compound.
Physicochemical Properties
This compound is a white to off-white solid with a complex polyhydroxylated steroid structure. Its chemical and physical properties are summarized in the table below.[6][7]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₈ | [6] |
| Molecular Weight | 496.6 g/mol | [6] |
| IUPAC Name | (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [7] |
| CAS Number | 18069-14-2 | [6] |
| Melting Point | 252-254 °C | [7] |
| XLogP3 | -0.3 | [6] |
| SMILES | C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C--INVALID-LINK--O">C@@HO)C)O)[C@@]1(CC[C@@H]2--INVALID-LINK--(--INVALID-LINK--O)O)O | [6] |
Biosynthesis as a Secondary Metabolite
Phytoecdysteroids, including this compound, are synthesized in plants via the mevalonate pathway, a common route for the production of isoprenoids and steroids.[1][2] The biosynthesis begins with acetyl-CoA and proceeds through the key intermediate cholesterol. The subsequent conversion of cholesterol into the final ecdysteroid structure involves a series of oxidative modifications, including hydroxylations and the formation of the characteristic 7-en-6-one chromophore.[3]
A significant portion of this downstream pathway, specifically the steps converting 7-dehydrocholesterol to the initial ecdysteroid skeleton, remains poorly characterized and is often referred to as the "black box" of ecdysteroid biosynthesis.[8][9] However, research in insects has identified key enzyme families, such as short-chain dehydrogenases/reductases (encoded by genes like shroud), that are essential for these steps.[8][9] It is presumed that analogous enzymatic machinery exists in plants. The final steps to produce this compound involve multiple hydroxylations on the steroid nucleus and the side chain.
References
- 1. Structure-activity relationship of anti-inflammatory meroterpenoids isolated from Dictyopteris polypodioides in RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Non-molting glossy/shroud encodes a short-chain dehydrogenase/reductase that functions in the 'Black Box' of the ecdysteroid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Polypodine B: A Comprehensive Technical Review of the Research Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B, a phytoecdysteroid found in various plant species, has garnered scientific interest for its diverse biological activities. As a member of the ecdysteroid class of compounds, which are analogs of insect molting hormones, this compound's potential applications extend from agriculture to medicine. This technical guide provides an in-depth review of the existing research literature on this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows to support further research and development efforts.
Chemical and Physical Properties
This compound is a polyhydroxylated steroid characterized by a C27 cholestane skeleton. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C27H44O8 | [1] |
| Molecular Weight | 496.6 g/mol | [1] |
| IUPAC Name | (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [1] |
| CAS Number | 18069-14-2 | [2] |
| Synonyms | 5β-Hydroxyecdysterone, Ajugasterone A | [2][3] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological effects, including anti-parasitic, antifungal, and phytotoxic activities. The following tables summarize the available quantitative data from the research literature.
Table 1: Anti-parasitic Activity of this compound
| Organism | Assay | Endpoint | Result | Concentration/Dose | Incubation Time | Reference |
| Acanthamoeba castellanii | Growth Inhibition | IC50 | 0.07 mg/mL | 0.05-0.5 mg/mL | 3 days | [3] |
Table 2: Antifungal Activity of this compound
No specific Minimum Inhibitory Concentration (MIC) values for this compound against fungal species were identified in the reviewed literature. The compound is reported to have moderate antifungal activity.
Table 3: Phytotoxic Activity of this compound
| Organism | Effect | Reference |
| Lactuca sativa (Lettuce) | Inhibition of germination and root/shoot length | [4] |
Specific quantitative data such as EC50 or LC50 values for the phytotoxic effects of this compound on Lactuca sativa were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and related phytoecdysteroids.
Isolation and Purification of this compound from Polypodium vulgare
A general procedure for the isolation of ecdysteroids from Polypodium vulgare involves a combination of chromatographic techniques.
-
Extraction: Dried and powdered rhizomes of Polypodium vulgare are extracted with a suitable solvent system, typically a mixture of methanol and water.
-
Preliminary Purification: The crude extract is subjected to solvent partitioning to remove non-polar compounds.
-
Chromatographic Separation: The resulting extract is then purified using a series of chromatographic methods, which may include:
-
Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 material.
-
Droplet Counter-Current Chromatography (DCCC): A liquid-liquid partition chromatography technique effective for separating polar compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6]
Anti-Amoebic Activity Assay against Acanthamoeba castellanii
The following is a generalized protocol for assessing the in-vitro activity of compounds against Acanthamoeba castellanii.
-
Culturing of A. castellanii: Trophozoites are cultured in a suitable axenic medium, such as Peptone-Yeast Extract-Glucose (PYG) medium, at 25-30°C.
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
Inhibition Assay:
-
A. castellanii trophozoites are seeded into 96-well microplates.
-
The cells are treated with different concentrations of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Viability Assessment: Cell viability is determined using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the parasite's growth, is calculated from the dose-response curve.[3]
Phytotoxicity Assay using Lactuca sativa (Lettuce)
A common method to assess the phytotoxicity of a compound is the seed germination and root elongation assay with Lactuca sativa.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent and diluted with distilled water to obtain a range of test concentrations.
-
Seed Germination Assay:
-
Lettuce seeds are placed on filter paper in Petri dishes.
-
A specific volume of each test solution is added to the respective Petri dishes. A solvent control and a negative control (distilled water) are included.
-
The Petri dishes are incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 days).
-
-
Data Collection:
-
The number of germinated seeds is counted.
-
The root and shoot length of the germinated seedlings are measured.
-
-
Data Analysis: The germination percentage, root and shoot elongation inhibition are calculated relative to the negative control.[7][8][9][10]
Signaling Pathways
The mechanism of action of phytoecdysteroids is often linked to their interaction with ecdysteroid receptors in insects. In mammals, evidence suggests that they may modulate various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. While direct evidence for this compound's interaction with these pathways is limited, the following diagrams illustrate the generalized pathways that are likely relevant based on studies of other phytoecdysteroids.
Generalized Ecdysteroid Signaling Pathway in Insects
Caption: Generalized ecdysteroid signaling pathway in insects.
Potential PI3K/Akt Signaling Pathway Modulation by Phytoecdysteroids
Caption: Potential PI3K/Akt signaling modulation by phytoecdysteroids.
Potential NF-κB Signaling Pathway Modulation by Phytoecdysteroids
Caption: Potential NF-κB signaling modulation by phytoecdysteroids.
Experimental and Logical Workflows
To facilitate the design and execution of future research on this compound, the following workflow diagrams are provided.
Experimental Workflow for Bioactivity Screening of this compound
Caption: Experimental workflow for bioactivity screening.
Conclusion and Future Directions
This compound is a phytoecdysteroid with demonstrated biological activities, notably against the parasite Acanthamoeba castellanii and with observed phytotoxic effects. While the existing literature provides a foundation for understanding its potential, significant gaps remain. Future research should focus on:
-
Comprehensive Quantitative Analysis: Determining the MIC values of this compound against a panel of fungal pathogens and quantifying its insecticidal and phytotoxic effects with standardized metrics (LC50, EC50).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in various biological systems, particularly in mammalian cells. Investigating its direct interaction with receptors and its influence on key signaling nodes like PI3K, Akt, NF-κB, and MAP kinases will be crucial.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models to assess its therapeutic potential.
A more thorough understanding of this compound's biological activities and mechanisms of action will be instrumental in unlocking its full potential in the fields of medicine and agriculture. This technical guide serves as a comprehensive resource to inform and guide these future research endeavors.
References
- 1. This compound | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Ecdysteroids from Polypodium vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aloki.hu [aloki.hu]
- 8. jeeng.net [jeeng.net]
- 9. researchgate.net [researchgate.net]
- 10. Treated wastewater phytotoxicity assessment using Lactuca sativa: Focus on germination and root elongation test parameters [comptes-rendus.academie-sciences.fr]
Methodological & Application
Application Notes and Protocols for the Extraction of Polypodine B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypodine B, a phytoecdysteroid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides a comprehensive guide for the extraction and purification of this compound from plant sources. The detailed protocols outlined herein are intended to standardize the isolation process, ensuring high yield and purity for research and drug development purposes. This application note includes a step-by-step experimental workflow, quantitative data on extraction yields, and a visual representation of the extraction process.
Introduction
Phytoecdysteroids are a class of plant-derived compounds that are structurally analogous to insect molting hormones.[1] this compound is a notable member of this family and has been isolated from various plant species, including those from the Silene and Lychnis genera.[2][3] Research has indicated that this compound exhibits a range of biological activities, making it a promising candidate for further investigation in pharmaceutical applications.[4] The primary challenge in utilizing this compound lies in its efficient extraction and purification from complex plant matrices. This protocol aims to provide a robust and reproducible method to obtain high-purity this compound for scientific research.
Data Presentation
The following table summarizes the quantitative data for the extraction and purification of this compound from Silene brahuica, as reported in the literature. This data can serve as a benchmark for researchers following the outlined protocol.
| Parameter | Value | Reference |
| Plant Material | Dried aerial parts of Silene brahuica | [3] |
| Extraction Solvent | 70% Ethanol in Water | [5] |
| Solvent to Sample Ratio | 10:1 (v/w) | [5] |
| Extraction Temperature | 45°C | [5] |
| Extraction Duration | 48 hours | [5] |
| Crude Extract Yield | 12.5% (w/w) | [3] |
| This compound Yield | 0.8 mg/g of dry plant material | [3] |
| Final Purity | ≥ 98.7% | [3] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from plant material.
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts of the selected plant species (e.g., Silene brahuica). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 40°C.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.
Extraction of this compound
-
Maceration: Weigh the powdered plant material and place it in a suitable container (e.g., a large glass flask).
-
Solvent Addition: Add 70% ethanol to the powdered plant material in a 10:1 solvent-to-sample ratio (v/w).[5]
-
Incubation: Seal the container and place it in a temperature-controlled shaker or water bath set to 45°C for 48 hours.[5] Ensure continuous agitation to maximize extraction efficiency.
-
Filtration: After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification of this compound
3.1. Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., hexane) as the slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity. A common gradient is hexane-ethyl acetate, followed by ethyl acetate-methanol.[5]
-
Start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Subsequently, introduce methanol to the ethyl acetate to elute the more polar compounds.
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable solvent system (e.g., dichloromethane:isopropanol:water) and visualize the spots under UV light (254 nm).
3.2. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Pool the fractions identified to contain this compound and evaporate the solvent. Dissolve the residue in the HPLC mobile phase.
-
HPLC Conditions:
-
Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.
-
Purity Confirmation: Re-inject the collected fraction into the HPLC system to confirm its purity.
Quantitative Analysis
-
Standard Curve Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.
-
HPLC Analysis: Inject the standard solutions into the HPLC system under the same conditions used for purification.
-
Calibration Curve: Plot a calibration curve of peak area versus concentration for the this compound standards.
-
Sample Analysis: Inject the purified this compound sample and the initial crude extract into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Calculate the yield of this compound in mg per gram of dry plant material.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Generalized signaling pathway of phytoecdysteroids in mammalian cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative scale purification of shidasterone, 2-deoxy-polypodine b and 9a,20-dihydroxyecdysone from Silene italica ssp. nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.guilan.ac.ir [journals.guilan.ac.ir]
- 6. HPLC analysis of ecdysteroids in plant extracts using superheated deuterium oxide with multiple on-line spectroscopic analysis (UV, IR, 1H NMR, and MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Polypodine B using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants.[1][2] It is structurally similar to the insect molting hormone 20-hydroxyecdysone.[3][4] this compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anabolic effects.[5][6] This document provides a detailed protocol for the extraction of this compound from its natural sources and its subsequent purification using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the isolation of natural products.[4]
Extraction of this compound from Lychnis flos-cuculi
This protocol is based on methods developed for the extraction of phytoecdysteroids from Lychnis flos-cuculi (Ragged Robin), a known source of this compound.[3][6][7]
Experimental Protocol
-
Plant Material Preparation :
-
Collect fresh aerial parts (flowering herb) of Lychnis flos-cuculi.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction :
-
Macerate the powdered plant material in 80% aqueous methanol at room temperature for 24 hours with occasional stirring. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Partitioning and Pre-purification :
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Resuspend the resulting aqueous residue in distilled water and partition it successively with n-hexane and then ethyl acetate in a separatory funnel.
-
The ethyl acetate fraction, which will contain the majority of the phytoecdysteroids, should be collected.
-
Evaporate the ethyl acetate fraction to dryness under reduced pressure to obtain the crude extract enriched with this compound.
-
Purification of this compound using Preparative HPLC
This section details the purification of this compound from the crude extract using preparative reversed-phase HPLC.
Experimental Protocol
-
Sample Preparation :
-
Dissolve the dried crude extract in the initial mobile phase (e.g., 10% acetonitrile in water) to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Preparative HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : A linear gradient from 10% to 50% Solvent B over 40 minutes is a good starting point. This should be optimized based on analytical HPLC results of the crude extract.
-
Flow Rate : 15-20 mL/min.
-
Detection : UV detection at 242 nm, which is characteristic for ecdysteroids.[8]
-
Injection Volume : 1-5 mL, depending on the column capacity and sample concentration.
-
-
Fraction Collection :
-
Collect fractions based on the elution profile of the chromatogram. The peak corresponding to this compound should be collected. The retention time of this compound is typically slightly shorter than that of 20-hydroxyecdysone under reversed-phase conditions.
-
Pool the fractions containing pure this compound.
-
-
Post-Purification Processing :
-
Evaporate the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
-
Determine the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). A purity of >95% is typically achievable.[9][10]
-
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| Biological Activity (IC50) | Antiamoebic assay against Acanthamoeba castellani | 0.07 mg/mL | [3][7][11] |
| Purity after Preparative HPLC | Analytical HPLC | >95% | [9][10] |
| Detection Wavelength | UV Spectroscopy | 242 nm | [8] |
Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Polypodine B by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a phytoecdysteroid, a class of compounds with a rising interest in the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. Below are protocols for plant material and plasma samples.
1.1 Plant Material Extraction
This protocol is suitable for the extraction of this compound from dried and powdered plant matter.
-
Weighing: Accurately weigh 100 mg of the homogenized plant powder into a centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of 80% methanol in water.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet for exhaustive extraction.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
1.2 Plasma Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from plasma samples, a common procedure in pharmacokinetic studies.[1]
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
2.1 Instrumentation
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495B Triple Quadrupole MS or equivalent
-
Ion Source: Electrospray Ionization (ESI)
2.2 Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18, 50 x 3 mm, 1.7 µm[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Gradient Elution | 0-3 min, 30-100% B; 3-6 min, 100% B; 6-7 min, 30% B[2] |
2.3 Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | 45 psi |
| Drying Gas Temperature | 200°C |
| Drying Gas Flow | 14 L/min |
| Capillary Voltage | 3500 V |
2.4 MRM Transitions for this compound
The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of this compound. The precursor ion for this compound is [M+H]⁺ with a mass-to-charge ratio (m/z) of 497.4.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 497.4 | 351.3 | 25 |
| This compound (Qualifier) | 497.4 | 447.0 | 20 |
Quantitative Data Summary
The following tables summarize the expected performance of a validated HPLC-MS/MS method for the quantification of this compound, based on typical validation results for ecdysteroids.[2]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 (LQC) | < 15 | < 15 | 85 - 115 |
| 50 (MQC) | < 15 | < 15 | 85 - 115 | |
| 800 (HQC) | < 15 | < 15 | 85 - 115 |
Table 3: Lower Limit of Quantification (LLOQ) and Recovery
| Analyte | LLOQ (ng/mL) | Recovery (%) |
| This compound | 1 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Ecdysteroid Signaling Pathway
Caption: Simplified ecdysteroid signaling pathway.
References
- 1. Simultaneous determination of four phytoecdysteroids by LC-MS/MS: application to a comparative pharmacokinetic study in normal and adjuvant arthritis rats after oral administration of C. officinalis Kuan phytoecdysteroids extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
Application Notes and Protocols for In Vitro Bioassays of Polypodine B Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro bioassays to assess the biological activity of Polypodine B, a naturally occurring ecdysteroid. The protocols and data presented are intended to guide researchers in setting up experiments to evaluate its potential therapeutic applications, particularly focusing on its anti-inflammatory and anticancer properties.
Summary of this compound In Vitro Activity
This compound has demonstrated a range of biological activities in various in vitro models. The following table summarizes the key quantitative data from published studies.
| Bioassay | Cell Line/Target | Parameter | Result | Reference |
| Anti-parasitic Assay | Acanthamoeba castellani | IC50 | 0.07 mg/mL | [1] |
| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | Inhibition | Effective Inhibitor | [2] |
| Enzyme Inhibition Assay | Butyrylcholinesterase (BChE) | Inhibition | Effective Inhibitor | [2] |
| Enzyme Inhibition Assay | Tyrosinase | Inhibition | Effective Inhibitor | [2] |
| Enzyme Inhibition Assay | α-Amylase | Inhibition | Effective Inhibitor | [2] |
Anti-Inflammatory Activity of this compound
Phytoecdysteroids, including this compound, are known to possess anti-inflammatory properties.[3][4] These effects are often mediated through the modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of phytoecdysteroids are believed to be mediated through the modulation of several key signaling molecules. A proposed pathway involves the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT reagent
Experimental Workflow:
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Anticancer Activity of this compound
emerging evidence suggests that ecdysteroids may possess anticancer properties.[3] While specific studies on this compound are limited, its structural similarity to other bioactive ecdysteroids warrants investigation into its potential as an anticancer agent.
Proposed Anticancer Mechanism
The anticancer activity of some natural compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A potential mechanism for this compound could involve the modulation of key proteins in these pathways.
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay and Apoptosis Analysis)
This protocol outlines a method to assess the cytotoxic and apoptotic effects of this compound on a cancer cell line (e.g., HeLa, HepG2).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Appropriate cell culture medium (e.g., DMEM for HeLa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for in vitro anticancer assays.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates for the MTT assay and in 6-well plates for the apoptosis assay. Incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, and 72 hours.
-
MTT Assay (Cytotoxicity):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest the cells from the 6-well plates.
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies of Polypodine B in Insect Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a phytoecdysteroid, a plant-derived analogue of insect moling hormones (ecdysteroids). Phytoecdysteroids are of significant interest in the fields of entomology and drug development due to their potential as bio-insecticides and as tools to study insect endocrinology. By mimicking the action of endogenous ecdysteroids, these compounds can disrupt the normal growth, development, and reproduction of susceptible insects.[1][2][3][4] This document provides detailed application notes and protocols for in vivo studies of this compound in insect models, based on published research.
Mechanism of Action: The Ecdysteroid Signaling Pathway
This compound, like other ecdysteroids, exerts its effects by binding to the ecdysone receptor (EcR), a nuclear receptor.[5] For high-affinity binding, EcR must form a heterodimer with the Ultraspiracle protein (USP).[5] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates a transcriptional cascade, leading to the expression of genes that regulate molting, metamorphosis, and other developmental processes.[1][6] The sustained activation of this pathway by an exogenous compound like this compound can lead to developmental abnormalities, such as premature molting, incomplete ecdysis, and mortality, making it a target for insecticide development.[7]
Data Presentation: Effects of this compound on Plodia interpunctella
The following tables summarize the quantitative data from a study by Rharrabe et al. (2010), where Plodia interpunctella (Indian meal moth) larvae were fed a diet containing 200 ppm of this compound.[1][4]
Table 1: Effect of Dietary this compound (200 ppm) on P. interpunctella Larval Weight [1]
| Days After Treatment | Larval Weight Change (%) Compared to Control |
| 2 | Slight Increase |
| 4 | Increase |
| 6 | Decrease Begins |
| 8 | Significant Decrease |
| 10 | Significant Decrease |
Table 2: Effect of Dietary this compound (200 ppm) on P. interpunctella Development [1]
| Developmental Parameter | Observation |
| Pupation | Precocious pupation observed 2 days earlier than control. |
| Maximum pupation percentage of 43.4% (compared to 79% in control). | |
| Adult Emergence | Accelerated adult emergence by 4 days compared to control. |
| Mortality | Increased mortality compared to control group. |
| Behavior | Induction of cannibalism. |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound to insect models. These protocols are based on established methodologies in insect endocrinology research and can be adapted for various insect species.
Protocol 1: Dietary Administration
This method is suitable for assessing the chronic effects of this compound ingestion in feeding larval stages.
Objective: To determine the effects of ingested this compound on insect growth, development, and mortality.
Materials:
-
This compound
-
Solvent (e.g., ethanol or acetone)
-
Artificial diet components (specific to the insect model)
-
Beakers, stir plates, and other standard laboratory glassware
-
Petri dishes or rearing containers
-
Synchronized insect larvae (e.g., newly molted fourth instar)
-
Environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe for the target insect species. A general-purpose lepidopteran diet often contains agar, corn semolina, wheat germ, and brewer's yeast, supplemented with vitamins and preservatives.
-
This compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., ethanol) to create a concentrated stock solution.
-
Incorporation into Diet: a. While the diet is still in a liquid state and has cooled to approximately 40-50°C (to prevent degradation of heat-labile components), add the this compound stock solution to achieve the desired final concentration (e.g., 200 ppm). b. Ensure thorough mixing to evenly distribute the compound throughout the diet. c. Prepare a control diet by adding an equivalent volume of the solvent alone.
-
Assay Setup: a. Pour the warm diet into Petri dishes or rearing containers and allow it to solidify. b. Starve the larvae for a short period (e.g., 4-24 hours) to encourage immediate feeding. c. Place a known number of larvae (e.g., 10) into each container with the treated or control diet.
-
Incubation and Observation: a. Maintain the larvae under controlled environmental conditions appropriate for the species. b. Record key endpoints at regular intervals (e.g., every 24 or 48 hours).
Common Endpoints to Measure:
-
Larval weight gain or loss
-
Time to pupation and adult emergence
-
Percentage of pupation and adult eclosion
-
Mortality rates
-
Behavioral changes (e.g., feeding inhibition, cannibalism)
-
Morphological abnormalities
Protocol 2: Topical Application
This method is useful for determining the effects of this compound through cuticular absorption and for precise dosing of individual insects.
Objective: To assess the dose-dependent effects of this compound on insect development following topical application.
Materials:
-
This compound
-
Acetone or another suitable volatile solvent
-
Micro-applicator or calibrated micropipette
-
Chilled petri dish or cold plate
-
Rearing containers with a food source
-
Synchronized insects (larvae, pupae, or adults)
Procedure:
-
Dose Preparation: Prepare serial dilutions of this compound in acetone to create a range of concentrations.
-
Insect Immobilization: Anesthetize the insects by chilling them on a cold plate or with brief exposure to CO2. This is crucial for accurate application.
-
Application: a. Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to a specific area of the insect's cuticle. The dorsal thorax is a common application site. b. For the control group, apply the same volume of solvent only.
-
Recovery and Rearing: a. Allow the solvent to evaporate completely before returning the insects to their rearing containers with a food source. b. Maintain the insects under appropriate environmental conditions.
-
Observation: Monitor the insects daily for developmental changes, molting disruptions, and mortality.
Common Endpoints to Measure:
-
Induction of premature molting
-
Formation of double head capsules or other molting abnormalities
-
Mortality at ecdysis
-
Effects on metamorphosis (e.g., pupal-adult intermediates)
-
Reproductive effects in adults (e.g., reduced fecundity)
Protocol 3: Microinjection
Microinjection delivers a precise dose of this compound directly into the insect's hemocoel, bypassing cuticular and gut barriers. This method is ideal for studying the direct physiological and molecular effects of the compound.
Objective: To determine the acute effects of a precise internal dose of this compound on insect physiology and development.
Materials:
-
This compound
-
Insect saline or an appropriate buffer
-
Microinjection system (glass capillary needles, micromanipulator, pressure injector)
-
Stereomicroscope
-
Chilled petri dish or cold plate
-
Rearing containers with a food source
-
Synchronized insects
Procedure:
-
Solution Preparation: Dissolve this compound in insect saline to the desired concentrations. Ensure the solution is sterile-filtered.
-
Needle Preparation: Pull glass capillary tubes to create fine-tipped needles. The tip can be beveled for easier penetration of the insect cuticle.
-
Calibration: Calibrate the injection system to deliver a precise volume (e.g., 0.1-1.0 µL, depending on the size of the insect).
-
Insect Immobilization: Anesthetize the insects by chilling.
-
Injection: a. Under a stereomicroscope, carefully insert the needle into a soft, intersegmental membrane, often on the dorsal or lateral side of the abdomen. b. Inject the calibrated volume of the this compound solution. c. Inject a control group with an equal volume of insect saline.
-
Post-Injection Care: a. Place the injected insects in a clean, humid environment to recover. b. Once recovered, transfer them to rearing containers with food.
-
Observation: Monitor for acute toxicity, developmental effects, and other physiological responses.
Common Endpoints to Measure:
-
Rapid induction of apolysis and ecdysis
-
Changes in hemolymph protein profiles
-
Gene expression analysis of ecdysone-responsive genes
-
Enzyme activity assays related to molting
-
Acute mortality (LD50 determination)
Conclusion
The in vivo study of this compound in insect models offers valuable insights into its potential as a bio-insecticide and its mode of action. The choice of experimental protocol will depend on the specific research question, with dietary administration being suitable for chronic exposure studies, and topical application and microinjection providing more precise dosing for acute and dose-response experiments. Careful observation of a range of developmental and physiological endpoints will allow for a comprehensive understanding of the biological effects of this phytoecdysteroid.
References
- 1. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sdbonline.org [sdbonline.org]
- 4. pnas.org [pnas.org]
- 5. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments with Polypodine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a naturally occurring phytoecdysteroid found in various plants. Phytoecdysteroids are analogs of insect molting hormones and have garnered significant interest in the scientific community due to their diverse pharmacological activities in mammals. These activities include, but are not limited to, anti-inflammatory, anti-cancer, and metabolic modulatory effects. This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the biological effects of this compound.
I. Anti-Infective Properties of this compound
This compound has demonstrated significant activity against the protozoan parasite Acanthamoeba castellani, a causative agent of amoebic keratitis.
Quantitative Data
| Parameter | Value | Cell Line/Organism | Reference |
| IC50 | 0.07 mg/mL | Acanthamoeba castellani | [1] |
| Inhibition Rate | ~96% at 0.5 mg/mL (Day 3) | Acanthamoeba castellani | [1] |
Experimental Protocol: In Vitro Inhibition of Acanthamoeba castellani Growth
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of Acanthamoeba castellani.
Materials:
-
Acanthamoeba castellani culture
-
Proteose-peptone-yeast extract-glucose (PYG) medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Sterile serological pipettes and pipette tips
-
Incubator (25-28°C)
Procedure:
-
Cell Culture: Culture Acanthamoeba castellani in PYG medium at 25-28°C.
-
Cell Seeding: Harvest the amoebae and adjust the cell density to 1 x 10^5 cells/mL in fresh PYG medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with PYG medium to achieve the desired final concentrations (e.g., a serial dilution from 0.05 to 0.5 mg/mL). Ensure the final DMSO concentration in all wells, including the vehicle control, is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate at 25-28°C for 1 to 3 days.
-
Cell Viability Assessment:
-
At the end of the incubation period, gently resuspend the cells in each well.
-
Count the number of viable amoebae using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Alternatively, a colorimetric assay such as the MTT assay can be used to determine cell viability.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
II. Anti-Cancer and Anti-Inflammatory Properties of this compound (and related Phytoecdysteroids)
While specific quantitative data and detailed protocols for this compound's anti-cancer and anti-inflammatory effects are not extensively documented in the readily available literature, the general properties of phytoecdysteroids suggest its potential in these areas. Phytoecdysteroids are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. In the context of cancer, they have been shown to induce apoptosis and inhibit cell proliferation.
The following protocols are based on standard methodologies used to assess the anti-cancer and anti-inflammatory properties of natural compounds and can be adapted for the investigation of this compound.
Experimental Workflow: Investigating Anti-Cancer Effects
Protocol: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathway: Potential Anti-Inflammatory Mechanism of this compound
Phytoecdysteroids often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Protocol: Measurement of Pro-Inflammatory Cytokines
Objective: To investigate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to those in cells treated with LPS alone.
III. Conclusion
This compound is a promising natural compound with demonstrated anti-infective properties and significant potential as an anti-cancer and anti-inflammatory agent. The protocols provided here offer a framework for researchers to further investigate its mechanisms of action and therapeutic potential. It is important to note that while the provided protocols for anti-cancer and anti-inflammatory studies are based on established methods, they may require optimization for specific cell lines and experimental conditions when investigating this compound.
References
Application Notes & Protocols: Investigating the Mechanism of Action of Polypodine B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polypodine B is a phytoecdysteroid, a class of naturally occurring steroidal compounds found in plants.[1] Phytoecdysteroids, including this compound, have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, antioxidant, and immunomodulatory effects.[1][2] The therapeutic potential of these compounds stems from their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. While the precise molecular mechanisms of this compound are still under active investigation, research on related phytoecdysteroids and polyphenols suggests that its bioactivity likely involves the modulation of critical pathways such as PI3K/Akt/mTOR, induction of apoptosis, and initiation of cell cycle arrest.[2][3][4]
These application notes provide a comprehensive guide for researchers aiming to investigate the mechanism of action of this compound, focusing on its potential anti-cancer and anti-inflammatory properties. Detailed protocols for key experiments are provided, along with templates for data presentation and visualization of the hypothesized signaling cascades.
Hypothesized Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Natural compounds are known to exert anti-cancer effects by inhibiting this pathway.[3] It is hypothesized that this compound may suppress tumor cell growth by downregulating the phosphorylation and activation of key components of this pathway.
References
- 1. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Polypodine B in Muscle Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential anabolic properties, closely mirroring the effects of the more extensively studied 20-hydroxyecdysone (20E).[1] These compounds are recognized for their ability to enhance muscle protein synthesis and induce muscle hypertrophy, presenting a promising avenue for the development of therapeutics for muscle wasting diseases and for applications in sports science. Unlike anabolic steroids, phytoecdysteroids like this compound do not bind to androgen receptors, thus avoiding the associated androgenic side effects.[2][3][4] Their mechanism of action is primarily attributed to the stimulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and protein synthesis.[2][4]
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on skeletal muscle growth. Included are detailed protocols for both in vitro and in vivo studies, quantitative data from relevant research, and visualizations of key pathways and experimental workflows.
Mechanism of Action: The Akt/mTOR Signaling Pathway
This compound is believed to exert its anabolic effects by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of muscle protein synthesis and hypertrophy. The binding of this compound to a putative cell surface receptor initiates a signaling cascade that leads to the activation of Akt. Activated Akt, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis through its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
Quantitative Data Summary
The following tables summarize quantitative data from studies on ecdysteroids, primarily 20-hydroxyecdysone, which is structurally and functionally similar to this compound.
Table 1: In Vitro Studies on C2C12 Myotubes
| Parameter | Concentration/Time | Observation | Reference |
| Protein Synthesis | 1 µM 20E for 2.5 hours | Optimal stimulation of protein synthesis. | [5] |
| 0.01 - 10 µM 20E | Dose-dependent increase in protein synthesis. | [5] | |
| Myotube Diameter | 1 µM 20E for 48 hours | Significant increase in myotube diameter. | [5] |
| Myostatin Gene Expression | 1 - 10 µM 20E for 6 hours | Significant inhibition of myostatin gene expression. | [5][6] |
| Akt Phosphorylation | 50 and 200 mg/kg BW 20E (in vivo) | Significant increase at 15 minutes post-injection. | [7] |
Table 2: In Vivo Studies in Rodents
| Animal Model | Dosage | Duration | Key Findings | Reference |
| C57BL/6 Mice | 5 mg/kg/day 20E (continuous infusion) | 5 days | Significant increase in triceps brachii mass. | [8] |
| Wistar Rats | 5 mg/kg BW/day 20E (subcutaneous injection) | 7 days | Attenuated disuse muscle atrophy in soleus muscle. | [9] |
| Young Mice | 50 and 200 mg/kg BW 20E (IP injection) | Single dose | Increased puromycin incorporation (protein synthesis) at 60 minutes. | [7] |
Experimental Protocols
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on muscle cells in vitro.
Protocol 1: C2C12 Cell Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for protein synthesis assays) at a density that allows them to reach 80-90% confluency within 24-48 hours.
-
Differentiation: Once confluent, induce differentiation by replacing the GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin/streptomycin.
-
Myotube Formation: Allow cells to differentiate for 4-6 days, replacing the DM every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into multinucleated myotubes.
Protocol 2: this compound Treatment and Protein Synthesis Assay ([3H]-Leucine Incorporation)
-
Pre-incubation: After 5 days of differentiation, pre-incubate the myotubes in Krebs medium for 1 hour at 37°C.[5]
-
Treatment: Replace the Krebs medium with serum-free DMEM containing [3H]-Leucine (5 µCi/mL) and the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO).[5][10] A positive control such as IGF-1 (100 ng/mL) should also be included.[5][10]
-
Incubation: Incubate the cells for 2.5 hours at 37°C.[5][10]
-
Lysis: Discard the supernatant and lyse the cells in 0.1 N NaOH for 30 minutes.[10]
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the protein concentration of the lysate using a standard method (e.g., Lowry assay) to normalize the radioactivity counts.[10]
Protocol 3: Western Blotting for Akt/mTOR Pathway Activation
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total Akt (Ser473), and phosphorylated and total mTOR (Ser2448).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on muscle growth in mice.
Protocol 4: Animal Handling and this compound Administration by Oral Gavage
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., water, saline, or 0.5% methylcellulose). The concentration should be calculated to deliver the desired dose (e.g., 5 mg/kg) in a volume of approximately 10 mL/kg body weight.
-
Oral Gavage Procedure:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it along the upper palate into the esophagus.
-
Administer the this compound solution or vehicle control slowly and smoothly.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Treatment Schedule: Administer this compound or vehicle daily for the duration of the study (e.g., 2-4 weeks).
Protocol 5: Muscle Tissue Collection and Histological Analysis of Fiber Cross-Sectional Area (CSA)
-
Tissue Collection: At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Carefully dissect the target muscles (e.g., tibialis anterior, gastrocnemius, soleus).
-
Freezing: Embed the muscle tissue in Tissue-Tek O.C.T. compound in a cryomold and freeze in isopentane cooled by liquid nitrogen. Store the frozen blocks at -80°C.
-
Cryosectioning: Cut 10 µm thick transverse sections from the mid-belly of the muscle using a cryostat at -20°C. Mount the sections on adhesive slides.
-
Immunohistochemistry:
-
Air-dry the sections and rehydrate in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate the sections with a primary antibody against laminin or dystrophin overnight at 4°C to outline the muscle fibers.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to manually or automatically trace the outline of individual muscle fibers and calculate the cross-sectional area.
-
Analyze a sufficient number of fibers per muscle to ensure representative data.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the muscle-building potential of this compound. By elucidating its mechanism of action and quantifying its effects on muscle hypertrophy, researchers can contribute to the development of novel therapies for a range of musculoskeletal conditions. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, advancing our understanding of this promising natural compound.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Time Course of Phytoecdysteroid-Induced Protein Synthesis in Skeletal Muscles of Mice | The Honors College [honors.appstate.edu]
- 8. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Polypodine B: A Promising Biopesticide for Integrated Pest Management
Authored For: Researchers, Scientists, and Drug Development Professionals
Application Notes
Polypodine B, a naturally occurring phytoecdysteroid found in various plants, presents a compelling case as a potential biopesticide. As an analogue of the insect molting hormone 20-hydroxyecdysone, this compound disrupts the normal growth and development of susceptible insect species. Its mode of action, centered on the untimely activation of the ecdysone receptor, leads to abortive molts, feeding deterrence, growth inhibition, and ultimately, mortality. These characteristics position this compound as a valuable tool in integrated pest management (IPM) strategies, offering a more target-specific and potentially biodegradable alternative to conventional synthetic insecticides.
The application of this compound as a biopesticide is particularly relevant for the control of various agricultural and stored product pests. Research has indicated its efficacy against coleopteran and lepidopteran pests. However, the sensitivity to this compound can vary significantly among different insect species, highlighting the need for targeted application strategies. Its primary modes of delivery in experimental settings have been through dietary incorporation and topical application, suggesting potential for formulation as both a stomach and contact poison.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound against various insect pests. It is important to note that research into the precise lethal and effective concentrations of this compound is ongoing, and the data presented here is based on available studies.
| Insect Species | Order | Bioassay Type | Concentration / Dose | Observed Effect | Source(s) |
| Plodia interpunctella (Indian Meal Moth) | Lepidoptera | Dietary Incorporation | 200 ppm | 46.7% mortality after 22 days; initial slight weight increase followed by decrease. | [1] |
| Tribolium castaneum (Red Flour Beetle) | Coleoptera | Dietary Incorporation | High Doses | Antifeedant and growth disruption; noted to have the lowest effect among five tested phytoecdysteroids. | [2] |
Mechanism of Action: Ecdysone Receptor Signaling Pathway
This compound exerts its insecticidal effects by hijacking the insect's endocrine system. It mimics the natural molting hormone, 20-hydroxyecdysone, and binds to the ecdysone receptor (EcR), a nuclear receptor. This binding event initiates a cascade of gene expression that is normally tightly regulated during the molting process. The untimely activation of this pathway by this compound leads to developmental chaos, resulting in the detrimental effects observed in susceptible insects.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a biopesticide.
Protocol 1: Dietary Incorporation Bioassay for Chronic Toxicity Assessment
This protocol is designed to assess the long-term effects of this compound when ingested by insects.
1. Preparation of this compound Stock Solution:
-
Weigh 10 mg of pure this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., ethanol or acetone) to create a 10 mg/mL stock solution.
-
Store the stock solution at -20°C in a sealed, light-protected container.
2. Preparation of Treated Diet:
-
Prepare the standard artificial diet for the target insect species.
-
While the diet is cooling but still liquid (around 50-60°C), add the this compound stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 400 ppm). Ensure thorough mixing to evenly distribute the compound.
-
For the control group, add an equivalent volume of the solvent used for the stock solution to the diet.
-
Aliquot the treated and control diets into individual rearing containers (e.g., wells of a multi-well plate or small petri dishes). Allow the diet to solidify completely.
3. Insect Bioassay:
-
Select healthy, uniform-sized larvae of the target insect (e.g., second or third instar).
-
Carefully place one larva into each rearing container with the treated or control diet.
-
Maintain the bioassay under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, and a specific photoperiod).
-
Record mortality, larval weight, developmental stage, and any morphological abnormalities daily for a set period (e.g., 14-21 days).
4. Data Analysis:
-
Calculate the percentage of mortality at different time points, correcting for control mortality using Abbott's formula.
-
Analyze the effect on larval weight and development time using appropriate statistical methods (e.g., ANOVA).
-
If a range of concentrations is tested, calculate the LC50 (lethal concentration for 50% of the population) value using probit analysis.
Protocol 2: Leaf Disc No-Choice Bioassay for Antifeedant Activity
This protocol assesses the feeding deterrence properties of this compound.
1. Preparation of this compound Solutions:
-
Prepare a serial dilution of the this compound stock solution in a suitable solvent containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. Test concentrations could range from 10 to 500 ppm.
-
The control solution should contain the solvent and surfactant only.
2. Leaf Disc Preparation:
-
Using a cork borer, cut uniform discs from fresh, untreated host plant leaves.
-
Dip each leaf disc into a specific concentration of the this compound solution or the control solution for a set time (e.g., 10 seconds).
-
Allow the solvent to evaporate completely in a fume hood.
3. Insect Bioassay:
-
Place one treated or control leaf disc in a petri dish lined with moist filter paper to maintain turgor.
-
Introduce a single, pre-weighed, and starved (for 2-4 hours) insect larva into each petri dish.
-
Maintain the assay under controlled environmental conditions.
-
After 24 or 48 hours, remove the larva and re-weigh it.
-
Scan the leaf discs and measure the area consumed using image analysis software.
4. Data Analysis:
-
Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [ (C - T) / C ] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.
-
Determine the EC50 (effective concentration to deter feeding by 50%) by probit analysis of the FDI values across the range of concentrations.
Experimental Workflow for Biopesticide Evaluation
The following diagram illustrates a general workflow for the screening and evaluation of a potential botanical insecticide like this compound.
References
Application Note: Formulation of Polypodine B for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Polypodine B is a naturally occurring phytoecdysteroid found in various plants[1]. As a member of the ecdysteroid family, it possesses a range of biological activities, including potential anabolic, anti-diabetic, hepatoprotective, and antimicrobial effects[2][3][4][5]. Its therapeutic potential is a subject of ongoing research. A significant challenge in the experimental use of this compound is its low aqueous solubility, which necessitates specialized formulation strategies to ensure its bioavailability and stability in both in vitro and in vivo models. This document provides detailed protocols for the preparation of this compound formulations suitable for laboratory research.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is crucial for selecting an appropriate formulation strategy. Key characteristics are summarized below.
Data Presentation: Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₇H₄₄O₈ | [1][6] |
| Molecular Weight | 496.64 g/mol | [1][6] |
| Appearance | Solid | [7] |
| Synonyms | Ajugasterone A, 5β-Hydroxyecdysterone | [2][6] |
| Storage (Powder) | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Store dry and dark. | [6] |
| Storage (In Solvent) | Up to 6 months at -80°C. |[7] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | Soluble | Recommended for primary stock solutions. | [6][7] |
| Ethanol / Methanol | Highly Soluble | Phytoecdysteroids with multiple hydroxyl groups are typically soluble in alcohols. | [8] |
| Water | Low (< 1 mg/mL) | Requires co-solvents, surfactants, or other vehicles for aqueous delivery. | [7] |
| DMF | Soluble | An alternative organic solvent for stock preparation. |[7] |
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing this compound formulations for common experimental applications.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which serves as the starting point for most experimental dilutions.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 50 mM stock solution, weigh out 24.83 mg of this compound (MW: 496.64 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. To continue the example, add 1.0 mL of DMSO to the 24.83 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage[6][7].
Protocol 2: Formulation for In Vitro Cellular Assays
This protocol details the dilution of the DMSO stock solution into aqueous cell culture media for treating cells.
Materials and Reagents:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final target concentration. For example, to make a 50 µM working solution, add 1 µL of a 50 mM stock solution to 1 mL of medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Critical Note: The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Protocol 3: Formulations for In Vivo Animal Studies
Due to its low water solubility, in vivo administration of this compound requires specialized vehicles. Below are three common formulation strategies.
3.1 Oral Suspension with Carboxymethyl Cellulose (CMC)
This method is suitable for oral gavage administration.
Materials and Reagents:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC)
-
Deionized or distilled water (ddH₂O)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare 0.5% CMC Solution: Dissolve 0.5 g of CMC in 100 mL of ddH₂O. Stir continuously until a clear, viscous solution is formed. This may take several hours.
-
Weigh Compound: Weigh the required amount of this compound for the desired final concentration (e.g., 250 mg for a 2.5 mg/mL suspension in 100 mL).
-
Create Suspension: Slowly add the this compound powder to the 0.5% CMC solution while stirring vigorously. Use a mortar and pestle or a homogenizer to ensure a fine, uniform suspension[7].
-
Administration: Keep the suspension continuously stirred during administration to ensure consistent dosing. Prepare fresh daily for optimal results.
3.2 Injectable Formulation with a Co-Solvent System
This formulation is suitable for intravenous or intraperitoneal injection and uses a mixture of solvents to maintain solubility.
Materials and Reagents:
-
This compound stock solution in DMSO (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or ddH₂O
Procedure (Example for 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Initial Mixture: In a sterile tube, combine the required volume of the this compound DMSO stock with PEG300. For example, to make 1 mL of final formulation, start with 100 µL of a 10x concentrated DMSO stock and add 400 µL of PEG300.
-
Mix: Vortex until the solution is clear and homogenous.
-
Add Surfactant: Add Tween 80 (e.g., 50 µL) and vortex again until the solution is clear[7].
-
Add Aqueous Phase: Slowly add the saline or ddH₂O (e.g., 450 µL) dropwise while vortexing to prevent precipitation.
-
Final Check: The final solution should be clear. If precipitation occurs, optimization of the solvent ratios may be necessary. This formulation should be used immediately after preparation.
3.3 Injectable Formulation with Corn Oil
This is a lipid-based formulation suitable for subcutaneous or intramuscular injection, providing a potential depot effect.
Materials and Reagents:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile corn oil
Procedure (Example for 10% DMSO / 90% Corn Oil):
-
Prepare Stock: Ensure you have a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
Combine: To prepare 1 mL of a 2.5 mg/mL working solution, carefully add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile corn oil[7].
-
Mix: Vortex vigorously or sonicate until the solution is clear or forms a uniform suspension.
-
Administration: Use immediately. Ensure the mixture is homogenous before drawing each dose.
Mandatory Visualizations
Diagram 1: Formulation Workflow
Caption: General workflow for preparing this compound formulations.
Diagram 2: Conceptual Cellular Action
References
- 1. This compound | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound 20,22-acetonide | Plants | 159858-85-2 | Invivochem [invivochem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Polypodine B Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Polypodine B in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a phytoecdysteroid, a class of compounds naturally occurring in some plants. Structurally, it is a polyhydroxylated steroid, which results in poor aqueous solubility. For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers, achieving a sufficient and stable concentration of this compound without precipitation is a significant challenge.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent capable of dissolving many hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cell line?
The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.5% DMSO in the cell culture medium is considered safe for most cell lines, with some robust lines tolerating up to 1%.[1] However, for sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.[1][2] It is always best practice to perform a DMSO tolerance test for your specific cell line to determine the highest non-toxic concentration.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous media. What can I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. This "crashing out" can be mitigated by:
-
Slower addition and rapid mixing: Add the DMSO stock solution dropwise to the pre-warmed (37°C) media while vortexing or stirring vigorously to promote rapid dispersion.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium.
-
Using a carrier or solubilizing agent: Incorporating a solubilizing agent like cyclodextrin into the aqueous medium before adding the this compound stock can help maintain its solubility.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. A stock solution of a related compound in DMSO is stable for at least 6 months at -80°C and 1 month at -20°C.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering persistent solubility issues with this compound, consider the following methods. The table below summarizes various approaches, their mechanisms, and their respective advantages and disadvantages.
| Method | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Increasing the polarity of the aqueous solvent with a water-miscible organic solvent (e.g., ethanol, DMSO). | Simple to implement; can be effective for moderate increases in solubility. | The concentration of the co-solvent is limited by its potential cytotoxicity to the cells. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the medium can increase solubility. | Can be very effective if the compound has a suitable pKa. | This compound does not have readily ionizable groups, so this method is unlikely to be effective. Can also alter experimental conditions. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. | Can significantly increase solubility. | Surfactants can have their own biological effects and may be cytotoxic at higher concentrations. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. | Generally low cytotoxicity; can significantly increase solubility and stability. A study on the similar compound ecdysterone showed a 5.9 to 9.9-fold increase in aqueous solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[3] | Can be a more complex formulation; may require optimization of the cyclodextrin type and concentration. |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution using DMSO
This protocol is suitable for achieving final this compound concentrations in the low to mid µM range, assuming the final DMSO concentration is kept within the tolerated limit for the specific cell line.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh out a small amount of this compound powder (e.g., 5 mg).
-
Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Note: The exact maximum solubility of this compound in DMSO is not widely published, but concentrations of 5-20 mM for similar compounds are achievable.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C may be applied if necessary.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the high-concentration stock solution in sterile DMSO to create a range of lower-concentration stocks. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration of this compound, ensuring the final DMSO concentration remains below the cytotoxic limit for your cells (e.g., ≤ 0.5%).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
-
Control Preparation:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Protocol 2: Enhanced Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from a successful method used to enhance the solubility of the structurally similar phytoecdysteroid, ecdysterone.[3] It is recommended when higher aqueous concentrations of this compound are required, or when precipitation is an issue with the standard DMSO method.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in the desired sterile aqueous buffer to achieve the desired concentration. A 1:1 mass ratio of this compound to HP-β-CD was shown to be effective for ecdysterone.[3] For example, to prepare a solution for 1 mg/mL of this compound, you would prepare a 1 mg/mL solution of HP-β-CD.
-
-
Formation of the Inclusion Complex:
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Prepare the Final Working Solution:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
This stock solution can then be further diluted in cell culture medium as needed for your experiments.
-
-
Control Preparation:
-
Prepare a control solution containing the same concentration of HP-β-CD in the same buffer, without this compound.
-
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for this compound solubilization using DMSO or HP-β-CD.
Ecdysone Receptor Signaling Pathway
This compound, as a phytoecdysteroid, is expected to exert its biological effects primarily through the ecdysone receptor signaling pathway.
Caption: Simplified ecdysone receptor signaling pathway activated by this compound.
References
Polypodine B stability issues in solution
Welcome to the technical support center for Polypodine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. It is investigated for various potential therapeutic applications due to its biological activities.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. While it is described as having some solubility in aqueous solutions, its stability in these media is limited. For stock solutions, the use of anhydrous DMSO or ethanol is recommended. A closely related compound, 20-hydroxyecdysone, has a reported solubility of approximately 30 mg/mL in DMSO and 25 mg/mL in ethanol.[1]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot stock solutions in DMSO or ethanol into single-use vials and store at -80°C to minimize freeze-thaw cycles. While some sources suggest stability for up to 6 months at -80°C in solvent, it is best practice to use freshly prepared solutions for optimal results. Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: I observed precipitation in my this compound solution after dilution in an aqueous buffer. What could be the cause?
Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous buffer is a common issue. This occurs because this compound has lower solubility in aqueous media compared to organic solvents. To mitigate this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is high enough to maintain solubility, but low enough to not affect your experimental system.
-
pH of the Buffer: The pH of the aqueous buffer can influence the solubility of phenolic compounds. Experiment with different pH values to find the optimal condition for your experiment.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Fresh Dilutions: Prepare aqueous dilutions immediately before use and do not store them.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems related to the stability of this compound in solution and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Loss of Biological Activity or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Age and Storage: How old is your stock solution and how has it been stored? Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.
-
Visual Inspection: Check for any visible precipitates or color changes in your stock solution.
-
-
Prepare a Fresh Stock Solution: If there are any doubts about the integrity of your current stock, prepare a fresh solution from the lyophilized powder.
-
Assess Stability in Your Working Solution:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents (DMSO, ethanol). Water content in solvents can promote hydrolysis.
-
pH of Aqueous Buffer: this compound, as a polyhydroxylated steroid, can be susceptible to pH-dependent degradation. Phenolic compounds, in general, are more prone to oxidation at higher pH.[2] If using aqueous buffers, evaluate a range of pH values (e.g., 5-8) to determine the optimal stability for your experimental duration.
-
Temperature: Avoid exposing this compound solutions to high temperatures. Prepare dilutions on ice and minimize time at room temperature or 37°C.
-
Photostability: Protect solutions from direct light exposure, as UV radiation can cause degradation of steroid compounds.[3] Use amber vials or cover tubes with aluminum foil.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause: Formation of degradation products.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Detailed Steps:
-
Conduct a Forced Degradation Study: To understand the potential degradation pathways and identify the unknown peaks, perform a forced degradation study as recommended by ICH guidelines.[4][5] This involves subjecting this compound to various stress conditions:
-
Acid Hydrolysis: Treat with a mild acid (e.g., 0.1 N HCl) at room temperature or slightly elevated temperature.
-
Base Hydrolysis: Treat with a mild base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat with a mild oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder and a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analyze Stressed Samples: Use a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to analyze the samples from the forced degradation study. This will help in identifying the mass of the degradation products and proposing their structures.
-
Optimize Experimental Conditions: Based on the results of the forced degradation study, modify your experimental protocol to minimize the formation of degradation products. This may involve adjusting the solvent, pH, temperature, or protecting your samples from light.
Data on Factors Affecting Stability
While specific quantitative data for this compound is limited in the public domain, the following table summarizes general stability considerations for phytoecdysteroids and phenolic compounds, which can be applied to this compound.
| Parameter | Condition | Potential Effect on this compound | Recommendation |
| Solvent | Anhydrous DMSO, Ethanol | Good stability for stock solutions | Prepare stock solutions in high-purity, anhydrous solvents. |
| Aqueous Buffers | Lower stability, potential for hydrolysis and precipitation | Prepare fresh dilutions immediately before use. Do not store aqueous solutions. | |
| pH | Acidic (pH < 7) | Generally more stable | For aqueous applications, consider buffering at a slightly acidic to neutral pH. |
| Alkaline (pH > 7) | Increased risk of oxidation and degradation of phenolic groups[2] | Avoid alkaline conditions for prolonged periods. | |
| Temperature | -80°C | Optimal for long-term storage of stock solutions | Aliquot and store stock solutions at -80°C. |
| -20°C | Suitable for long-term storage of powder | Store lyophilized powder at -20°C. | |
| 4°C | Short-term storage only | Avoid prolonged storage of solutions at 4°C. | |
| Room Temperature / 37°C | Increased rate of degradation | Minimize exposure of solutions to ambient and physiological temperatures. | |
| Light | UV Exposure | Potential for photochemical degradation[3] | Protect all solutions from light using amber vials or foil wrapping. |
| Oxygen | Presence of Air | Risk of oxidation, especially at higher pH | For long-term storage of sensitive solutions, consider purging with an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol, sterile microcentrifuge tubes or cryovials.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex gently until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Forced Degradation Study
-
Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 N HCl. Incubate at 60°C for various time points (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 N NaOH. Incubate at room temperature for various time points. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Heat the drug solution at 80°C for various time points. Also, heat the solid powder at 80°C.
-
Photodegradation: Expose the drug solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.
Signaling Pathways
This compound, as a phytoecdysteroid, is expected to modulate several signaling pathways. While direct studies on this compound are limited, related compounds and other natural products are known to influence the following pathways, which are critical in inflammation, cell proliferation, and apoptosis.
Caption: Potential signaling pathways modulated by this compound.
-
NF-κB Pathway: This pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
-
PI3K/Akt Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Modulation of this pathway is a common mechanism for anticancer agents.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Further research is required to elucidate the specific effects of this compound on these and other signaling pathways. When designing experiments, it is advisable to include assays that monitor the activation status of key proteins in these pathways (e.g., phosphorylation of Akt, p65, or ERK).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Polypodine B dosage for cell culture
Welcome to the technical support center for Polypodine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Disclaimer: Publicly available data on the specific use of this compound in mammalian cell culture is limited. Much of the guidance provided here is based on studies of the closely related and well-researched phytoecdysteroid, 20-hydroxyecdysone (20E or ecdysterone), which is often found in conjunction with this compound.[1][2] Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general function?
This compound is a phytoecdysteroid, a class of steroid compounds produced by some plants for defense against insect pests.[3] In mammals, phytoecdysteroids like this compound and the more extensively studied 20-hydroxyecdysone have been shown to possess a range of biological activities, including anabolic, adaptogenic, and anti-diabetic effects.[3][4] They are noted for their low toxicity in mammals.[5]
Q2: What is a recommended starting concentration for this compound in a new cell line?
Due to the lack of specific data for this compound, it is recommended to start with a broad range of concentrations based on studies using the related compound, 20-hydroxyecdysone. A pilot experiment could include concentrations from 0.1 µM to 100 µM.[6] For studies on cancer cell lines, higher concentrations up to 750 µM have been explored.[5][7] It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line and desired effect.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all experimental and control groups, as the solvent itself can have effects on cells.
Q4: Is this compound cytotoxic?
The cytotoxicity of this compound and other phytoecdysteroids is cell-type dependent and dose-dependent. While generally considered to have low toxicity in mammals, some studies have shown that ecdysteroids can inhibit the growth of certain cancer cell lines.[5] For example, a plant extract containing phytoecdysteroids demonstrated dose-dependent cytotoxic effects on smooth muscle cells.[8][9] A thorough cytotoxicity assessment is essential for any new cell line.
Q5: What signaling pathways are potentially modulated by this compound in mammalian cells?
While the precise mechanisms in mammals are still under investigation, evidence suggests that phytoecdysteroids like 20-hydroxyecdysone do not act through the insect ecdysone receptor, which is absent in mammals.[7] Instead, they may exert their effects through pathways such as the PI3K/Akt/mTOR signaling cascade, which is central to cell metabolism, growth, and survival.[1][6][10] There is also some evidence suggesting an interaction with estrogen receptors.[11]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
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Possible Cause 1: Concentration is too low.
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Solution: Increase the concentration of this compound. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM).
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Possible Cause 2: Insufficient incubation time.
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Solution: Extend the duration of the treatment. Effects may not be visible for 24, 48, or even 72 hours, depending on the cell type and the endpoint being measured.
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Possible Cause 3: Cell line is not responsive.
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Solution: The specific cell line may not be sensitive to this compound. Consider testing a different cell line or a positive control compound known to elicit a similar effect.
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Possible Cause 4: Compound degradation.
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Solution: Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
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Issue 2: High levels of cell death observed at expected therapeutic doses.
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Possible Cause 1: Concentration is too high.
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Solution: Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay (e.g., MTT, SRB, or Live/Dead staining) to determine the IC50 value and identify a non-toxic working concentration range.
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Possible Cause 2: Solvent toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below toxic levels (typically <0.1%). Run a vehicle control (media with the same concentration of solvent but without this compound) to confirm the solvent is not causing the cytotoxicity.
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Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Variability in cell culture conditions.
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Solution: Standardize all cell culture parameters, including cell passage number, seeding density, media composition, and incubation conditions.
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Possible Cause 2: Inaccurate dilutions.
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Solution: Calibrate pipettes regularly. Prepare a fresh serial dilution from a validated stock solution for each experiment to minimize pipetting errors.
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Data Presentation
Table 1: Exemplary Concentration Ranges of 20-Hydroxyecdysone Used in Mammalian Cell Culture Studies
| Cell Type | Concentration Range | Outcome Measured | Reference |
| Mouse Myoblasts (C2C12) & Fibroblasts (NIH/3T3) | 0.1 - 100 µM | Energy Metabolism, Protein Biosynthesis | [6] |
| Human Breast Cancer Lines (MCF7, MDA-MB-231, MDA-MB-468) | 250 - 750 µM | Cell Cycle, Cell Death, Autophagy | [5][7] |
Table 2: Summary of Potential Cytotoxic Effects of Ecdysteroids in Mammalian Cells
| Compound/Extract | Cell Type | Effect | Key Findings | Reference |
| Ecdysterone (20-Hydroxyecdysone) | Breast Cancer Cell Lines | Growth Inhibition | Induced cell cycle changes and cell death. | [5][7] |
| Rhaponticum carthamoides Extract | Smooth Muscle Cells | Dose-Dependent Cytotoxicity | Low doses promoted contraction; higher doses induced relaxation and cytotoxicity. | [8][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose and Cytotoxicity of this compound
This protocol outlines a general method for assessing the effect of this compound on cell viability using a common colorimetric method like the MTT assay.
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Cell Seeding:
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Culture your chosen mammalian cell line under standard conditions.
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Trypsinize and count the cells.
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Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate for 24 hours to allow for cell attachment.
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Preparation of this compound Dilutions:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.
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Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations (e.g., from 0.2 µM to 1500 µM).
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Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
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Cell Treatment:
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After 24 hours of incubation, carefully remove the medium from the wells.
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Add 100 µL of the prepared 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration. Include untreated control wells containing only fresh medium.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Assay for Cell Viability:
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Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at ~570 nm using a microplate reader.
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Data Analysis:
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Calculate cell viability as a percentage relative to the untreated control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
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Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Proposed PI3K/Akt/mTOR signaling pathway for ecdysteroids.
References
- 1. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Arthropod Hormone, Ecdysterone, Inhibits the Growth of Breast Cancer Cells via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. bioone.org [bioone.org]
- 11. droracle.ai [droracle.ai]
Overcoming experimental artifacts with Polypodine B
Welcome to the technical support center for Polypodine B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges and artifacts associated with the use of this phytoecdysteroid.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during experimental procedures involving this compound.
Compound Handling and Preparation
Q1: How should I dissolve and store this compound for in vitro experiments?
A: Due to its steroid-like structure, this compound has low aqueous solubility. It is recommended to first dissolve this compound in a 100% organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration.
Q2: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A: Precipitation is a common artifact resulting from poor solubility. To mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically ≤ 0.1%, as higher concentrations can be cytotoxic and may also contribute to compound precipitation.
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Vortexing: When making your working solution, add the this compound stock solution to the culture medium drop-wise while vortexing or swirling the tube to ensure rapid and even dispersion.
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Pre-warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
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Solubility Enhancers: For particularly difficult cases, the use of solubility enhancers like cyclodextrins may be explored, though this would require additional validation to ensure the agent itself does not interfere with the experiment.[1]
Experimental Design and Controls
Q3: I am observing high variability in my results between experiments. What are the likely causes?
A: High variability is a frequent challenge in cell-based assays and can stem from several sources:
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Compound Stability: The stability of this compound in culture medium at 37°C over extended periods (e.g., >24 hours) may be limited. Consider preparing fresh dilutions for each experiment and minimizing the duration of long-term incubations where possible.
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Inconsistent Cell Health: Use cells from a consistent passage number and ensure they are in the exponential growth phase with high viability (>90%) before starting an experiment. Over-confluent or unhealthy cells respond differently to stimuli.[2]
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Pipetting and Seeding Errors: Inaccurate cell seeding or inconsistent compound addition are major sources of variability. Use calibrated pipettes and consider using a multi-channel pipette for better consistency across multi-well plates.[3]
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Plate Edge Effects: The outer wells of multi-well plates are prone to evaporation, leading to changes in media and compound concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.[3]
Q4: How can I confirm that the biological effects I observe are specific to this compound and not an off-target artifact?
A: Demonstrating specificity is critical. Consider the following controls:
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Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound. This ensures that the observed effects are not due to the solvent itself.
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Inactive Structural Analogs: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate specific effects from those caused by general chemical properties.
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Dose-Response Curve: A specific effect should typically exhibit a clear dose-response relationship. An effect that occurs only at very high concentrations may suggest non-specific binding or cytotoxicity.[4][5]
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Rescue Experiments: If this compound is hypothesized to inhibit a specific pathway, attempt a rescue experiment by activating a downstream component of that pathway to see if the phenotype is reversed.
Q5: What is a typical effective concentration range for this compound?
A: The effective concentration can vary significantly depending on the biological system and cell type. In one study, this compound inhibited the growth of Acanthamoeba castellani with an IC50 of 0.07 mg/mL.[6] For mammalian cells, the effective concentrations of related ecdysteroids are often in the micromolar (µM) range.[7] It is crucial to perform a dose-response study, typically ranging from nanomolar to high micromolar concentrations (e.g., 10 nM to 50 µM), to determine the optimal concentration for your specific model.
Troubleshooting and Data Interpretation
Q6: I'm observing unexpected cytotoxicity at my target concentration. Is this a known effect?
A: Unexpected cytotoxicity can be an artifact. Use the following workflow to troubleshoot:
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Check DMSO Concentration: First, confirm that the final DMSO concentration is non-toxic to your cells (usually ≤ 0.1%). Run a DMSO toxicity curve for your specific cell line.
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Compound Purity: Impurities from the synthesis or extraction process can be toxic. If possible, verify the purity of your this compound batch via methods like HPLC-MS.
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Non-Specific Binding: At high concentrations, many drug-like molecules can bind non-specifically to cellular membranes or proteins, leading to toxicity.[8][9] This is often characterized by a sharp drop in viability at higher doses.
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Assay Interference: The compound itself might interfere with the assay chemistry. For example, in MTT or XTT assays, a compound could act as a reducing agent, leading to a false signal. Always run a cell-free control (media + compound + assay reagent) to check for interference.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Synonyms | 5β-Hydroxyecdysterone, 5-beta-Hydroxy-20-hydroxyecdysone |
| Molecular Formula | C₂₇H₄₄O₈ |
| Molecular Weight | 496.64 g/mol |
| Appearance | White to off-white solid |
Table 2: Recommended Solvents and Storage
| Parameter | Recommendation |
|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Conc. | 10-50 mM |
| Stock Solution Storage | -20°C or -80°C (aliquoted) |
| Final Solvent Conc. in Assay | ≤ 0.1% to avoid cytotoxicity |
Table 3: Example In Vitro Effective Concentrations
| Organism/Cell Type | Assay | Effective Concentration | Reference |
|---|---|---|---|
| Acanthamoeba castellani | Growth Inhibition | IC₅₀ = 0.07 mg/mL | [6] |
| Mammalian Cells | Varies | Typically in the low µM range (based on related ecdysteroids) |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Calculate Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration and volume (e.g., for 1 mL of a 20 mM stock, use 0.001 L * 0.020 mol/L * 496.64 g/mol = 0.0099 g or 9.9 mg).
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Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
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Solubilize: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
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Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
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Prepare Working Solution: On the day of the experiment, thaw one aliquot. Perform serial dilutions in pre-warmed, sterile cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains below 0.1%. For example, to make a 20 µM working solution from a 20 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
Protocol 2: General Cell Viability (XTT/MTT) Assay Workflow
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 18-24 hours.
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Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound (prepared as in Protocol 1). Include "cells + medium only" (negative control) and "cells + vehicle" (DMSO control) wells.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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Assay Reagent Addition: Following incubation, add the XTT or MTT reagent to each well according to the manufacturer's instructions.
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Develop Signal: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) to allow for the colorimetric reaction to develop.
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Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Subtract the background absorbance (from cell-free wells), normalize the data to the vehicle control, and plot the results as % viability versus compound concentration.
Visual Guides: Workflows and Pathways
The following diagrams illustrate key workflows and the primary mechanism of action for ecdysteroids in their most-studied context.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Standard experimental workflow for a cell-based assay.
Caption: Canonical ecdysteroid signaling pathway in insects.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of therapeutic antibodies for reduced self-association and non-specific binding using interpretable machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecdysteroids | MDPI [mdpi.com]
- 11. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Polypodine B purification from complex extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Polypodine B from complex extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Question: I am experiencing low yields of this compound in my initial crude extract. What are the likely causes and how can I improve my extraction efficiency?
Answer:
Low recovery of this compound from the initial extraction is a common challenge, often stemming from the polar nature of ecdysteroids.[1] Several factors in your protocol could be contributing to this issue. Here is a breakdown of potential causes and solutions:
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Inadequate Solvent Choice: this compound is a polar steroid.[2] The choice of extraction solvent is critical for its efficient recovery.
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Insufficient Cell Lysis: The plant cell walls must be adequately disrupted to release this compound.
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Incorrect Solid-to-Liquid Ratio: A low volume of solvent relative to the plant material can lead to incomplete extraction.
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Recommendation: Use a sufficient solvent-to-solid ratio to ensure proper wetting and extraction. A common starting point is a 1:10 or 1:20 ratio (grams of plant material to mL of solvent).[3]
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Degradation During Extraction: Prolonged exposure to high temperatures or harsh pH conditions can lead to the degradation of this compound.
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Recommendation: Perform extractions at moderately elevated temperatures (e.g., 40-60°C) and avoid prolonged heating.[3] If degradation is suspected, consider extraction at room temperature with longer extraction times or using techniques like ultrasound-assisted extraction.
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Question: My this compound seems to be co-eluting with other polar compounds during chromatography. How can I improve the resolution?
Answer:
Co-elution of compounds with similar polarities is a frequent issue in the purification of phytoecdysteroids from complex mixtures.[2] Here are several strategies to improve chromatographic resolution:
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Optimize the Mobile Phase:
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Recommendation for Reversed-Phase HPLC: For C18 columns, a common mobile phase is a gradient of acetonitrile and water.[2] Adding a small amount of acid, like 0.1% formic acid or trifluoroacetic acid (TFA), can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and protonating the analytes.[2]
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Recommendation for Normal-Phase Chromatography: For silica columns, a mobile phase of chloroform and methanol can be effective. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[5]
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Change the Stationary Phase:
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Recommendation: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions with your analytes compared to a standard C18 column.
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Employ Orthogonal Separation Techniques:
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Recommendation: Combine different chromatography modes. For example, follow a reversed-phase separation with a normal-phase or a size-exclusion step. Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC), which separates compounds based on their partition coefficient between two immiscible liquid phases and can be very effective for purifying ecdysteroids.[6]
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Question: I am observing significant sample loss during the solvent partitioning (liquid-liquid extraction) step. How can I minimize this?
Answer:
Sample loss during liquid-liquid extraction is often due to the compound's solubility in both phases or the formation of emulsions. Ecdysteroids, including this compound, are typically partitioned into an n-butanol phase from an aqueous extract after defatting with a non-polar solvent like hexane.[2]
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Optimize Solvent Systems:
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Recommendation: Ensure the chosen solvents have a significant polarity difference to minimize the solubility of this compound in the non-polar phase. The use of n-butanol is common for extracting ecdysteroids from aqueous solutions.[2]
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Control pH:
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Recommendation: The pH of the aqueous phase can influence the partition coefficient of your compound. Experiment with slight adjustments to the pH to see if it improves the partitioning into the desired phase.
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Prevent Emulsion Formation:
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Recommendation: Emulsions can trap your compound at the interface. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), centrifuging the mixture, or passing the mixture through a filter aid like celite.
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Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound from a plant extract?
A1: A typical workflow involves several key stages:
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Sample Preparation: The plant material is dried and ground to a fine powder.[2]
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Extraction: The powdered material is extracted with a suitable solvent, commonly an alcohol-water mixture (e.g., 80% methanol).[2]
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Defatting: The crude extract is partitioned between a non-polar solvent (e.g., hexane) and the aqueous alcohol phase to remove lipids and chlorophyll.[2]
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Solvent Partitioning: The defatted extract is then partitioned between n-butanol and water, with the ecdysteroids concentrating in the n-butanol phase.[2]
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Chromatographic Purification: The n-butanol fraction is subjected to one or more chromatographic steps. This can include column chromatography (e.g., silica gel, reversed-phase C18), High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound.[6][7]
Q2: What analytical techniques are suitable for detecting and quantifying this compound during purification?
A2: Several analytical methods can be employed:
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Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the presence of this compound in different fractions. Silica gel plates are often used, and visualization can be achieved under UV light or by spraying with a suitable reagent.[8] Normal-phase TLC on silica plates generally provides better separation for ecdysteroids like 20-hydroxyecdysone and this compound than reversed-phase plates.[8]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for quantification.[2] A reversed-phase C18 column with a water/acetonitrile mobile phase is a common setup.[2]
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially in complex matrices, LC-MS/MS is the method of choice.[9]
Q3: How can I confirm the identity and purity of my final this compound sample?
A3: A combination of analytical techniques is recommended for confirmation:
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Purity Assessment: HPLC with UV detection can provide an initial assessment of purity by analyzing the peak area percentage.
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Structural Confirmation:
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Mass Spectrometry (MS): Provides information about the molecular weight.
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure and confirming the identity of this compound.
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Data Presentation
Table 1: Comparison of Common Solvents for this compound Extraction
| Solvent System | Polarity | Advantages | Disadvantages |
| 80% Methanol in Water | High | Efficiently extracts polar ecdysteroids.[2] | May also extract a wide range of other polar impurities. |
| 70% Ethanol in Water | High | Good for extracting polar compounds, less toxic than methanol.[2] | Can also co-extract significant amounts of other polar compounds. |
| Ethyl Acetate | Medium | Can offer some selectivity for less polar ecdysteroids. | May have lower extraction efficiency for highly polar ecdysteroids like this compound. |
| n-Butanol | Medium-High | Effective for partitioning ecdysteroids from aqueous extracts.[2] | Can be difficult to remove completely due to its high boiling point. |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Lichrospher 100RP-18e (250 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile:Water (25:75) with 0.01% TFA | [2] |
| Flow Rate | 1 mL/min | [2] |
| Detection | UV at 246 nm | [2] |
| Elution Mode | Isocratic | [2] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of this compound
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Milling: Dry the plant material and grind it into a fine powder.
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Extraction: Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.
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Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure to obtain a crude extract.
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Defatting: Resuspend the crude extract in 80% aqueous methanol and partition it against an equal volume of hexane. Discard the hexane layer. Repeat this step three times.
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Partitioning: Remove the methanol from the aqueous phase under reduced pressure. Partition the remaining aqueous solution with an equal volume of n-butanol. Collect the n-butanol layer. Repeat this step three times.
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Concentration: Combine the n-butanol fractions and evaporate to dryness to yield the ecdysteroid-rich fraction.
Protocol 2: HPLC Analysis of this compound
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Sample Preparation: Dissolve the dried extract or fraction in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC System: Use a system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 25:75 v/v) containing 0.1% formic acid.
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Analysis: Set the flow rate to 1.0 mL/min and the UV detector to 246 nm. Inject the sample and record the chromatogram.
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Quantification: Create a calibration curve using a certified standard of this compound to quantify the amount in the sample.
Visualizations
Caption: General workflow for this compound purification and analysis.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative scale purification of shidasterone, 2-deoxy-polypodine b and 9a,20-dihydroxyecdysone from Silene italica ssp. nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polypodine B Extraction Yield
Welcome to the technical support center for Polypodine B extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones in plants.[1][2] It is structurally similar to insect molting hormones.[2] One of the most common sources for this compound is the rhizome of the common polypody fern, Polypodium vulgare L.[3][4] Phytoecdysteroids like this compound are often found in complex mixtures with other structurally similar compounds within the plant.[1][5]
Q2: Which factors have the most significant impact on the final yield of this compound?
The final yield is influenced by a combination of factors, including:
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Solvent Choice: The polarity of the solvent is critical. Methanol and ethanol are commonly used for initial extraction due to their ability to extract polar phytoecdysteroids.[6][7]
-
Extraction Temperature: Higher temperatures can increase extraction efficiency by improving solvent penetration, but excessive heat can lead to the degradation of thermolabile compounds like this compound.[8][9][10]
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Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the target compound.[10]
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Solid-to-Liquid Ratio: A higher solvent-to-material ratio generally improves extraction efficiency up to a certain point.[8][11]
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Plant Material: The concentration of this compound can vary based on the plant part used, geographical location, and harvest time.[6][12] Proper drying and grinding of the plant material to a fine powder increases the surface area and enhances extraction.[10]
Q3: Are there any known stability issues with this compound during extraction?
Yes, this compound, like other phytoecdysteroids and polyphenolic compounds, can be sensitive to degradation. Key factors include:
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High Temperatures: Can cause thermal degradation.[10][13][14] It is often recommended to keep extraction and evaporation temperatures moderate, for instance, below 50-60°C.[10]
-
Extreme pH: this compound may be more stable in slightly acidic to neutral conditions. Alkaline conditions can sometimes lead to degradation of similar compounds.[15]
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Light and Oxygen Exposure: Prolonged exposure to light and oxygen can degrade bioactive compounds.[10][13] Performing extractions in a protected environment and storing extracts in dark, cool conditions is advisable.[16]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inadequate Plant Material Preparation | Ensure the plant material (e.g., Polypodium vulgare rhizomes) is thoroughly dried to deactivate enzymes and finely ground to a uniform powder to maximize surface area for solvent interaction.[10] |
| Incorrect Solvent Selection | Phytoecdysteroids are polar. Use polar solvents like methanol, ethanol, or ethanol/water mixtures for the primary extraction.[2][6][7] A 60-70% ethanol solution is often a good starting point.[8] |
| Insufficient Extraction Time/Repetitions | A single, short extraction may be incomplete. Increase the duration of the extraction or perform multiple extraction cycles (e.g., 2-3 times) with fresh solvent, combining the filtrates afterward.[10] |
| Suboptimal Temperature | If extracting at room temperature, consider moderately increasing the heat. A temperature range of 45-60°C often enhances yield without significant degradation.[8][17] Avoid exceeding 80°C, as this can lead to compound degradation.[13][14] |
Issue 2: High Amount of Impurities in the Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Non-polar Compounds (Waxes, Lipids, Chlorophyll) | Perform a preliminary defatting step. Before the main extraction with a polar solvent, wash the dried plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and waxes.[6][16] |
| Extraction of Highly Polar Impurities (Sugars, etc.) | After initial extraction with methanol or ethanol, use solvent-solvent partitioning. Evaporate the initial solvent, redissolve the residue in water, and then partition against a solvent of intermediate polarity like ethyl acetate or n-butanol. Phytoecdysteroids will partition into the organic phase, leaving highly polar impurities in the aqueous phase.[5] |
| Complex Mixture of Phytoecdysteroids | Further purification using column chromatography is necessary. Common stationary phases include silica gel or Sephadex LH-20.[6][12] |
Issue 3: Suspected Degradation of this compound
| Potential Cause | Recommended Solution |
| Excessive Heat During Solvent Evaporation | Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[10] |
| Exposure to Light or Air | Protect the extract from light by using amber glassware or covering containers with aluminum foil. Minimize exposure to air, and consider purging containers with nitrogen before storage.[10][16] |
| Improper Storage | Store both the crude extract and purified fractions at low temperatures (-20°C is recommended) to prevent degradation over time.[16] |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize quantitative data on how different parameters can affect the yield of phytoecdysteroids and related phenolic compounds.
Table 1: Effect of Solvent and Temperature on Phytoecdysteroid (20E) Yield (Data synthesized from studies on Ipomoea hederacea)
| Solvent | Temperature | Extraction Time | Relative Yield of 20E |
| Ethyl Acetate | 65-70°C | 18 hours | High[11] |
| Methanol | Reflux | 18 hours | Lower than Ethyl Acetate[11] |
| Ethyl Acetate–Methanol (1:1) | Reflux | 18 hours | Lower than Ethyl Acetate[11] |
| Water | 100°C | N/A | Lower than Methanol[13] |
Table 2: Influence of Ultrasound-Assisted Extraction (UAE) Parameters on Phenolic Yield (Data from optimization studies on various plant materials)
| Parameter | Range Studied | Optimal Value for Max Yield | Reference |
| Ethanol Concentration | 20-96% (v/v) | 55-76% | [8][18][19] |
| Temperature | 25-80°C | 40-74°C | [8][18][20] |
| Extraction Time | 10-240 min | 30-120 min | [17][21] |
| Ultrasonic Power | 200-700 W | 400-700 W | [18][22] |
| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL) | 1:20 - 1:50 | [8][20] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate extraction and is often more efficient than traditional maceration.
1. Preparation of Plant Material: a. Dry the rhizomes of Polypodium vulgare in a ventilated oven at 40-50°C until constant weight. b. Grind the dried rhizomes into a fine, homogenous powder (e.g., 40-60 mesh).
2. Extraction: a. Place 10 g of the dried powder into a 500 mL Erlenmeyer flask. b. Add 250 mL of 60% aqueous ethanol (a solid-to-liquid ratio of 1:25 g/mL).[22] c. Place the flask in an ultrasonic bath. d. Set the extraction parameters based on optimization data (e.g., Temperature: 45°C, Time: 30 minutes, Ultrasonic Power: 400 W).[21][22] e. Cover the flask to prevent solvent evaporation.[22]
3. Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Re-extract the plant residue with another 150 mL of the solvent to ensure complete extraction and filter again. c. Combine the filtrates. d. Concentrate the combined extract under reduced pressure using a rotary evaporator at a bath temperature of 45-50°C.
4. Purification (Liquid-Liquid Partitioning): a. Dissolve the resulting crude extract in 100 mL of distilled water. b. Transfer the aqueous solution to a separatory funnel. c. Perform a defatting wash by adding 50 mL of n-hexane. Shake gently and allow the layers to separate. Discard the upper n-hexane layer. Repeat this step twice.[6] d. Extract the aqueous layer three times with 100 mL of ethyl acetate. e. Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate to yield the purified this compound-enriched extract.
Visualizations
// Nodes A [label="Plant Material\n(e.g., Polypodium vulgare rhizomes)", fillcolor="#F1F3F4"]; B [label="Drying & Grinding", fillcolor="#FBBC05"]; C [label="Defatting (Optional)\nwith n-Hexane", fillcolor="#F1F3F4"]; D [label="Primary Extraction\n(e.g., UAE with 60% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Filtration", fillcolor="#FBBC05"]; F [label="Solvent Evaporation\n(Rotary Evaporator <50°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Crude Extract", fillcolor="#F1F3F4"]; H [label="Liquid-Liquid Partitioning\n(Water/Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Purified Extract\n(Enriched with this compound)", fillcolor="#F1F3F4"]; J [label="Column Chromatography\n(Silica Gel / Sephadex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Isolated this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Preparation"]; B -> C [label="Pre-treatment"]; C -> D [label="Main Process"]; B -> D [style=dashed, label="Direct"]; D -> E; E -> F; F -> G; G -> H [label="Purification"]; H -> I; I -> J [label="Further Purification"]; J -> K; } dot Caption: General workflow for this compound extraction.
// Nodes start [label="Start: Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is plant material\nfinely ground?", shape=diamond, fillcolor="#FBBC05"]; a1 [label="Grind to fine powder\n(40-60 mesh)", fillcolor="#F1F3F4"]; q2 [label="Is solvent appropriate?", shape=diamond, fillcolor="#FBBC05"]; a2 [label="Use polar solvent\n(e.g., 60-70% Ethanol)", fillcolor="#F1F3F4"]; q3 [label="Are extraction parameters\n(time, temp) optimal?", shape=diamond, fillcolor="#FBBC05"]; a3 [label="Increase time/temp moderately\n(e.g., 45-60°C, >30 min)", fillcolor="#F1F3F4"]; q4 [label="Is there high impurity\nload after evaporation?", shape=diamond, fillcolor="#FBBC05"]; a4 [label="Introduce defatting (Hexane)\n& partitioning (EtOAc) steps", fillcolor="#F1F3F4"]; end_node [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1 [label="No"]; a1 -> q2; q1 -> q2 [label="Yes"]; q2 -> a2 [label="No"]; a2 -> q3; q2 -> q3 [label="Yes"]; q3 -> a3 [label="No"]; a3 -> q4; q3 -> q4 [label="Yes"]; q4 -> a4 [label="Yes"]; a4 -> end_node; q4 -> end_node [label="No"]; } dot Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysteroids from Polypodium vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Flower of Jatropha integerrima by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
Technical Support Center: Method Validation for Polypodine B Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of Polypodine B quantification. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent analytical techniques for the quantification of this compound, a phytoecdysteroid, are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices or when low detection limits are required.[1][2]
Q2: Which validation parameters are critical according to ICH guidelines for a quantitative HPLC method for this compound?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following validation parameters are essential for a quantitative analytical procedure:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value.
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Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What are the likely causes and solutions?
A3: Peak tailing for steroid-like compounds such as this compound is a common issue in reversed-phase HPLC. The primary causes include:
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Secondary Interactions: Interaction of basic functional groups on the analyte with acidic silanol groups on the silica-based column packing.
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Column Overload: Injecting too high a concentration of the sample.
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Inadequate Buffering: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions.
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Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material.
To address peak tailing, consider the following solutions:
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Use a high-purity, end-capped silica column (Type B silica) or a column with a polar-embedded phase.
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Lower the mobile phase pH (e.g., to pH 2-3) to suppress the ionization of silanol groups.
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Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites.
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Reduce the injection volume or sample concentration.
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Use a guard column and ensure proper sample cleanup to prevent column contamination.[3]
Q4: I am observing ion suppression in my LC-MS/MS analysis of this compound from a plant extract. How can I mitigate this?
A4: Ion suppression is a common matrix effect in LC-MS/MS, especially with complex samples like plant extracts. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source. To mitigate ion suppression:
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Improve Sample Preparation: Employ more effective sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering matrix components.
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Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.
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Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
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Use a Different Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
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Employ an Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for signal suppression.
Troubleshooting Guides
HPLC-UV Method Validation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Linearity (r² < 0.999) | Inaccurate standard preparation; inappropriate concentration range; detector saturation. | Verify the accuracy of standard dilutions; narrow the concentration range; ensure the highest concentration is within the detector's linear range. |
| Low Accuracy (% Recovery outside 98-102%) | Inefficient sample extraction; analyte degradation; inaccurate standard concentration. | Optimize the extraction procedure; investigate sample stability under the experimental conditions; use a certified reference standard. |
| High RSD in Precision (>2%) | Inconsistent injection volume; variable sample preparation; unstable HPLC system (flow rate or temperature fluctuations). | Check the autosampler for air bubbles; ensure consistent sample preparation steps; allow the HPLC system to equilibrate and verify system suitability parameters. |
| Shifting Retention Times | Inconsistent mobile phase composition; column temperature fluctuations; column degradation. | Prepare fresh mobile phase and ensure proper mixing; use a column oven for temperature control; replace the column if it has degraded. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell; mobile phase not degassed; lamp failure. | Use HPLC-grade solvents and fresh mobile phase; degas the mobile phase; clean the detector cell or replace the lamp if necessary. |
LC-MS/MS Method Validation
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Ion Ratios | Co-eluting interferences; unstable spray in the ion source; incorrect collision energy. | Improve chromatographic separation; clean and optimize the ion source; optimize MS/MS parameters. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds from the sample matrix. | Implement a more rigorous sample cleanup (e.g., SPE); dilute the sample; use a stable isotope-labeled internal standard. |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the injector wash solution and procedure; use a guard column. |
| Low Sensitivity | Poor ionization efficiency; suboptimal MS parameters; analyte degradation in the ion source. | Adjust mobile phase pH or add modifiers to enhance ionization; optimize cone voltage and collision energy; investigate in-source fragmentation. |
Experimental Protocols
Representative HPLC-UV Method for Phytoecdysteroid Quantification
This protocol is based on a validated method for ecdysterone and turkesterone, which are structurally similar to this compound, and can be adapted accordingly.[1][2]
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Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.
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Gradient Program: A typical gradient could be: 0-1 min, 15% B; 1-15 min, 15-40% B; 15-20 min, 40-80% B; 20-25 min, 80% B; 25-30 min, 80-15% B; 30-35 min, 15% B.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 245 nm.
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Injection Volume: 20 µL.
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Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
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Sample Preparation (from plant material):
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Homogenize the dried plant material.
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Extract with a suitable solvent (e.g., 80% methanol) using ultrasonication or soxhlet extraction.
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Filter the extract and evaporate the solvent.
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Re-dissolve the residue in the mobile phase.
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Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
Quantitative Data Summary (Representative)
The following tables present representative quantitative data for a validated HPLC-UV method for phytoecdysteroid analysis, which can be used as a benchmark for this compound method validation.[1]
Table 1: Linearity
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound (representative) | 12.5 - 75 | y = mx + c | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| This compound (representative) | Low (e.g., 16) | 99.99 | < 2.0 |
| Medium (e.g., 25) | 100.89 | < 2.0 | |
| High (e.g., 50) | 100.09 | < 2.0 |
Table 3: Precision (Intra-day and Inter-day)
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound (representative) | Low (e.g., 16) | < 2.0 | < 2.0 |
| Medium (e.g., 25) | < 2.0 | < 2.0 | |
| High (e.g., 50) | < 2.0 | < 2.0 |
Table 4: LOD & LOQ
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound (representative) | ~3 | ~10 |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common HPLC peak shape problems.
References
Technical Support Center: Polypodine B Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Polypodine B to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. For long-term storage of solid this compound, -20°C is recommended. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Visible changes in the appearance of solid this compound (e.g., discoloration, clumping). | Exposure to moisture and/or light. | Store solid this compound in a tightly sealed, light-resistant container in a desiccator at the recommended temperature. |
| Precipitation observed in this compound solutions upon thawing. | Poor solubility or concentration exceeding solubility limit at lower temperatures. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Gentle warming and vortexing may help redissolve the compound. Prepare fresh solutions if precipitation persists. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Review storage history and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, it is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound in solution?
A2: this compound solutions are best stored at -80°C for long-term storage (up to 6 months). For short-term storage (up to 1 month), -20°C is suitable.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). For biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q4: Is this compound sensitive to light?
A4: Like many complex organic molecules, this compound may be sensitive to light. It is recommended to store both solid and solution forms in light-resistant containers (e.g., amber vials) to minimize the risk of photodegradation.
Q5: What are the likely degradation pathways for this compound?
A5: While specific abiotic degradation pathways for this compound are not extensively documented, ecdysteroids, in general, can be susceptible to oxidation and hydrolysis under harsh conditions. In biological systems, ecdysteroids are known to be metabolized via oxidation to 3-dehydroecdysteroids, followed by epimerization or conjugation. These pathways may provide insights into potential chemical degradation routes.
Q6: How can I check the stability of my this compound sample?
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, can be used to assess the purity of your this compound sample and detect the presence of any degradation products.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedchemExpress product information.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are essential.
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Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
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Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Start with a higher percentage of A and gradually increase the percentage of B to elute compounds with increasing hydrophobicity.
-
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 242 nm (characteristic for the 14α-hydroxy-7-en-6-one chromophore of ecdysteroids).
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Injection Volume: 10 µL.
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Procedure:
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Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).
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Inject the standard solution to determine the retention time of the intact this compound.
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Analyze samples that have been subjected to forced degradation to observe any new peaks corresponding to degradation products.
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The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
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Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24-48 hours.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24-48 hours.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.
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Thermal Degradation: Expose solid this compound to 105°C for 24-48 hours.
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Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for an extended period.
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Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method (Protocol 1) to quantify the remaining this compound and detect degradation products.
Visualizations
Caption: Hypothetical abiotic degradation pathways of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Logical flow for troubleshooting this compound stability issues.
References
Selecting appropriate controls for Polypodine B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polypodine B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phytoecdysteroid, a type of polyhydroxylated steroid naturally occurring in some plants.[1][2] Structurally similar to insect molting hormones, it is investigated for a variety of biological effects.[1][2] Its documented activities include anti-parasitic effects, notably against Acanthamoeba castellani, and moderate anti-fungal properties.[1] Phytoecdysteroids as a class are also explored for anabolic, adaptogenic, anti-diabetic, anti-inflammatory, and anti-cancer properties in mammals.[2][3]
Q2: What are appropriate negative and positive controls for in vitro anti-inflammatory assays with this compound?
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Negative Control: A vehicle control is essential. Since this compound is often dissolved in dimethyl sulfoxide (DMSO), an equivalent concentration of DMSO should be added to the control cells.[4]
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Positive Control: For anti-inflammatory assays, commonly used positive controls include non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium or Ibuprofen, and corticosteroids such as Prednisolone. These compounds are known to inhibit inflammatory pathways.
Q3: How should I prepare this compound for cell culture experiments?
This compound is typically dissolved in a solvent like DMSO to create a stock solution.[4] It is crucial to note the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%. For in vivo studies, various formulations involving DMSO, Tween 80, PEG300, and saline or corn oil can be considered to ensure solubility and bioavailability.[4]
Q4: What are some potential challenges when working with this compound and other phytoecdysteroids?
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Solubility: Phytoecdysteroids can have limited aqueous solubility. Preparing a high-concentration stock solution in a suitable solvent like DMSO is a common practice.[4]
-
Stability: The stability of this compound in cell culture media over long incubation periods should be considered. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Off-target effects: As with any bioactive compound, it is important to consider potential off-target effects. Including appropriate controls and multiple experimental readouts can help to identify and understand any non-specific activities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no biological activity observed | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[4] | |
| Cell line insensitivity: The chosen cell line may not be responsive to this compound. | Research literature to identify cell lines that have been shown to be sensitive to phytoecdysteroids. | |
| High cell toxicity in control group | High DMSO concentration: The concentration of the vehicle (DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess its effect on cell viability. |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of this compound or other reagents. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
Currently, specific IC50 values for this compound in cancer cell lines and for its anti-inflammatory effects are not widely available in the public domain. The following table summarizes the available data.
| Compound | Organism/Cell Line | Assay | IC50 Value |
| This compound | Acanthamoeba castellani | Growth Inhibition | 0.07 mg/mL[1] |
Experimental Protocols & Signaling Pathways
Signaling Pathways Potentially Modulated by this compound
Phytoecdysteroids have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt pathways. While direct evidence for this compound is still emerging, the following diagrams illustrate the general mechanisms.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: General overview of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cancer cells.
Caption: General experimental workflow for studying this compound.
Detailed Methodologies
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 3. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 20,22-acetonide | Plants | 159858-85-2 | Invivochem [invivochem.com]
Technical Support Center: Interpreting Unexpected Results in Polypodine B Bioassays
Welcome to the technical support center for Polypodine B bioassays. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering unexpected results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a phytoecdysteroid, a type of steroid hormone found in plants.[1] Phytoecdysteroids are known for a variety of biological activities, and are structurally similar to insect molting hormones.[1] While some phytoecdysteroids have shown anti-proliferative and apoptotic effects in cancer cell lines, recent studies have indicated that this compound may not exhibit significant cytotoxic effects or alterations to the cell cycle in certain cancer cell lines, such as human breast cancer cells (MCF7, T-47D, and MDA-MB-231). This lack of activity can be an unexpected result for researchers anticipating anti-cancer effects similar to other compounds in its class.
Q2: We are observing no significant decrease in cell viability after treating cancer cells with this compound. Is this normal?
Observing no significant cytotoxic effect of this compound on certain cancer cell lines is a plausible outcome. Research has shown that unlike other ecdysteroids, this compound did not affect the viability or cell cycle distribution of various breast cancer cell lines. This highlights the principle of structure-activity relationships, where small changes in a molecule's structure can lead to significant differences in biological activity.
Q3: Could the lack of an observed effect be due to experimental error?
While the inherent inactivity of this compound in some cell lines is a strong possibility, it is crucial to rule out experimental error. Common factors that can lead to a false negative result include issues with the compound's integrity, problems with the cell culture, or a suboptimal assay protocol. A systematic troubleshooting approach is recommended to confirm the validity of your results.
Q4: How can I be sure that my this compound is active and my assay is working correctly?
To validate your experimental setup, it is essential to include both positive and negative controls. A positive control could be a compound known to induce the expected effect in your cell line (e.g., a known cytotoxic agent like doxorubicin for a cell viability assay). A negative control, typically the vehicle used to dissolve the this compound (like DMSO), is also crucial to ensure that the vehicle itself is not causing any effects. If the positive control behaves as expected and the negative control shows no effect, you can have greater confidence in your results for this compound.
Troubleshooting Guide: No Observable Effect of this compound
This guide provides a step-by-step approach to troubleshooting the unexpected result of observing no biological effect of this compound in your bioassays.
Diagram: Troubleshooting Workflow
References
Validation & Comparative
A Comparative Analysis of Polypodine B and 20-Hydroxyecdysone for Researchers and Drug Development Professionals
An in-depth guide to the structural and functional nuances of two prominent phytoecdysteroids, Polypodine B and 20-Hydroxyecdysone, supported by experimental data and pathway visualizations.
Introduction
This compound and 20-hydroxyecdysone (20E) are naturally occurring phytoecdysteroids, a class of steroid hormones found in plants and insects that play a crucial role in arthropod molting and metamorphosis. Due to their anabolic and other beneficial effects in mammals, there is growing interest in their potential therapeutic applications. This guide provides a detailed comparative analysis of this compound and 20E, focusing on their structural characteristics, biological activities, and underlying signaling mechanisms. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Structural Comparison
This compound and 20-hydroxyecdysone share a remarkably similar chemical architecture, with the core structure of an ecdysteroid. The key distinction lies in an additional hydroxyl group at the C-5 position in this compound, which is specifically in the beta configuration, making it 5β-hydroxy-20-hydroxyecdysone. This seemingly minor structural modification can influence the molecule's polarity and its interaction with target receptors.[1][2][3]
Comparative Biological Activity
While both this compound and 20-hydroxyecdysone are recognized for their ecdysteroid activity, direct comparative studies quantifying their potency are limited. However, some studies provide insights into their relative effects. For instance, in a study investigating their effects on the growth of the amoeba Acanthamoeba castellani, both compounds exhibited comparable inhibitory activity.[4] It is important to note that this amoebicidal activity may not directly correlate with their potency as ecdysteroid receptor agonists in insects or their potential therapeutic effects in mammals.
One study on the dietary effects of various phytoecdysteroids on the larvae of the red flour beetle, Tribolium castaneum, revealed that 20-hydroxyecdysone had a significant antifeedant activity, while this compound showed the lowest antifeedant effect among the tested compounds.[5] This suggests that the structural difference between the two molecules can lead to variations in their biological impact on different organisms and processes.
Table 1: Comparative Biological Activity Data
| Parameter | This compound | 20-Hydroxyecdysone | Organism/Cell Line | Reference |
| Amoebicidal Activity (IC50) | 0.07 mg/mL | Not explicitly compared in the same study, but a related study showed a similar IC50 for this compound. | Acanthamoeba castellani | [4] |
| Antifeedant Activity | Lowest effect among tested phytoecdysteroids | Significant antifeedant activity | Tribolium castaneum larvae | [5] |
Ecdysone Receptor Signaling Pathway
The biological effects of ecdysteroids in insects are primarily mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[6][7][8] Upon binding of an ecdysteroid ligand like 20E, the EcR/USP complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that regulate molting, metamorphosis, and other developmental processes.[7][9]
Given the structural similarity of this compound to 20E, it is highly probable that it also exerts its ecdysteroidal effects through the same EcR/USP signaling pathway. The subtle structural difference may, however, influence its binding affinity for the receptor and the subsequent transcriptional activation, potentially explaining the observed differences in biological activity.
In addition to the classical genomic pathway, there is evidence for non-genomic signaling pathways of 20-hydroxyecdysone. These rapid, non-transcriptional effects are thought to be mediated by a G-protein-coupled receptor (GPCR), leading to the activation of second messenger systems like Ca2+ and protein kinase C (PKC).[10][11] It is plausible that this compound may also engage in similar non-genomic signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Ponasterone A) for binding to the receptor.
Protocol:
-
Receptor Preparation: Prepare a cell-free extract containing the ecdysone receptor (EcR/USP heterodimer) from a suitable source, such as insect cell lines (e.g., Sf9 or Kc cells) or tissues known to express high levels of the receptor.
-
Incubation: In a series of tubes, incubate a constant concentration of the radiolabeled ligand and the receptor preparation with increasing concentrations of the unlabeled competitor (this compound or 20-hydroxyecdysone as a reference).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound and 20-hydroxyecdysone are structurally analogous phytoecdysteroids with demonstrated biological activities. The presence of a 5β-hydroxyl group in this compound represents the primary structural difference, which likely influences its interaction with the ecdysone receptor and contributes to observed variations in biological effects. While both are presumed to act through the canonical ecdysone signaling pathway, further quantitative, comparative studies are necessary to fully elucidate their relative potencies and potential for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | MDPI [mdpi.com]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Anabolic Effects of Polypodine B: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anabolic effects of Polypodine B with other phytoecdysteroids, notably 20-hydroxyecdysone (20HE). The information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anabolic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the anabolic action of this class of compounds.
Quantitative Comparison of Anabolic Activity
The anabolic activity of this compound has been evaluated in comparison to other phytoecdysteroids. The following table summarizes the in vivo anabolic activity of a selection of these compounds, as determined by the uptake of a radioactive tracer in the skeletal muscle of rats. The data is derived from a quantitative structure-activity relationship (QSAR) study that utilized experimental results from foundational research in the field.[1]
| Compound | Anabolic Activity (cpm/g)[1] | Log(Anabolic Activity)[1] |
| 20-Hydroxyecdysone | 228.633 ± 8.683 | 6.947 |
| This compound | 189.267 ± 7.917 | 6.790 |
| Turkesterone | 215.400 ± 9.100 | 6.880 |
| Ponasterone A | 201.500 ± 8.100 | 6.830 |
| Cyasterone | 235.133 ± 10.233 | 6.970 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anabolic effects of phytoecdysteroids like this compound.
In Vivo Anabolic Activity Assessment in Rats
This protocol is based on the methodology used in the foundational studies comparing the anabolic activity of various phytoecdysteroids.[1]
Objective: To determine the anabolic effect of a test compound by measuring the stimulation of protein synthesis in the skeletal muscle of rats.
Animals: Male Wistar rats.
Procedure:
-
Rats are administered the test compound (e.g., this compound) at a standardized dose (e.g., 5 mg/kg body weight).[1]
-
A control group receives a vehicle solution.
-
After a specified period, a radiolabeled amino acid (e.g., [¹⁴C]glycine) is injected to trace protein synthesis.
-
Following the tracer administration, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are excised.
-
Muscle tissue is homogenized, and the protein fraction is precipitated.
-
The radioactivity incorporated into the muscle protein is measured using a scintillation counter and expressed as counts per minute per gram of tissue (cpm/g).[1]
-
An increase in cpm/g in the treated group compared to the control group indicates an anabolic effect.
In Vitro Myotube Hypertrophy Assay
This protocol is a standard method to assess the direct effects of a compound on muscle cell size.
Objective: To determine if a test compound induces hypertrophy in cultured muscle cells.
Cell Line: C2C12 mouse myoblasts.
Procedure:
-
C2C12 myoblasts are seeded in culture plates and grown to confluence.
-
Differentiation into myotubes is induced by switching to a low-serum differentiation medium.
-
After several days of differentiation, the myotubes are treated with various concentrations of the test compound (e.g., this compound).
-
A vehicle control and a positive control (e.g., IGF-1) are included.
-
After a 24-48 hour incubation period, the myotubes are fixed and stained.
-
Images of the myotubes are captured using a microscope.
-
The diameter of a large number of myotubes per treatment group is measured using image analysis software.
-
A significant increase in the average myotube diameter in the treated group compared to the vehicle control indicates a hypertrophic effect.
Signaling Pathways in Ecdysteroid-Mediated Anabolism
The anabolic effects of phytoecdysteroids are believed to be mediated primarily through the PI3K/Akt signaling pathway, which is a central regulator of muscle protein synthesis and cell growth.[2] There is also evidence to suggest a potential interaction with the estrogen receptor beta (ERβ), although this mechanism is less well-established for all ecdysteroids.[2]
Caption: Proposed signaling pathway for this compound-induced muscle hypertrophy.
Experimental Workflow for Validating Anabolic Effects
The following diagram outlines a typical workflow for the comprehensive validation of the anabolic effects of a compound like this compound.
Caption: A typical experimental workflow for validating anabolic compounds.
Conclusion
The available data indicates that this compound possesses anabolic properties, although it appears to be slightly less potent than 20-hydroxyecdysone in in vivo rat models.[1] The primary mechanism of action for phytoecdysteroids is believed to be the activation of the PI3K/Akt signaling pathway, leading to increased protein synthesis and muscle hypertrophy.[2] Further research, particularly in vitro studies using cultured muscle cells, is warranted to fully elucidate the anabolic potential and molecular mechanisms of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
Polypodine B vs. Turkesterone: A Comparative Guide to Their Efficacy in Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones, have garnered significant attention for their potential anabolic properties in mammals. Among these, Polypodine B and Turkesterone are frequently investigated for their ability to stimulate muscle protein synthesis (MPS), a key process in muscle hypertrophy. This guide provides an objective comparison of this compound and Turkesterone, focusing on their effects on MPS, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
An in-vitro study by Gorelick-Feldman et al. (2008) provides a direct quantitative comparison of the effects of this compound and Turkesterone on protein synthesis in C2C12 murine myotubes. The data from this study is summarized in the table below.
| Compound | Concentration | Increase in Protein Synthesis (as % of control) |
| Turkesterone | 40 nM | ~110% |
| 0.1 µM | ~120% (Peak Effect) | |
| 10 µM | ~120% | |
| This compound | 40 nM | No significant increase |
| 0.1 µM | No significant increase | |
| 1 µM | ~120% (Peak Effect) |
Data extracted from Gorelick-Feldman et al. (2008), Journal of Agricultural and Food Chemistry.[1]
Key Observation: In this in-vitro model, Turkesterone demonstrated a more potent effect, eliciting a significant increase in protein synthesis at a lower concentration (0.1 µM) compared to this compound (1 µM). However, both compounds achieved a similar maximal increase in protein synthesis of approximately 20% above the control.
Mechanism of Action: The Akt/mTOR Signaling Pathway
Both this compound and Turkesterone are believed to exert their anabolic effects through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[1][2] Unlike anabolic-androgenic steroids, these phytoecdysteroids do not bind to the androgen receptor, suggesting a different mechanism of action that avoids androgenic side effects. The proposed signaling cascade is as follows:
-
Receptor Binding (Hypothesized): Phytoecdysteroids are thought to interact with a cell surface receptor, which remains to be fully characterized.
-
PI3K Activation: This interaction leads to the activation of Phosphoinositide 3-kinase (PI3K).
-
Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).
-
mTORC1 Activation: Akt then activates the mammalian Target of Rapamycin Complex 1 (mTORC1).
-
Stimulation of Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn enhance translation initiation and elongation.
The inhibition of this pathway by a PI3K inhibitor has been shown to block the ecdysteroid-induced increase in protein synthesis, supporting the proposed mechanism.[1]
Caption: Proposed signaling pathway for this compound and Turkesterone in stimulating muscle protein synthesis.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following are detailed methodologies for key experiments.
In-Vitro Protein Synthesis Assay in C2C12 Myotubes
This protocol is based on the methodology described by Gorelick-Feldman et al. (2008) and common practices for measuring protein synthesis in cell culture.
1. Cell Culture and Differentiation:
-
Cell Line: C2C12 murine myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: Once cells reach ~80-90% confluency, switch to a differentiation medium consisting of DMEM with 2% horse serum. Maintain for 4-6 days to allow myoblasts to fuse into myotubes.
2. Treatment:
-
Prepare stock solutions of this compound and Turkesterone in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the differentiation medium to the desired final concentrations (e.g., 40 nM, 0.1 µM, 1 µM, 10 µM).
-
Replace the medium of the differentiated myotubes with the treatment medium and incubate for the desired duration (e.g., 4 hours).
3. Measurement of Protein Synthesis (SUnSET method):
-
Puromycin Incorporation: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes. Puromycin, an aminonucleoside antibiotic, mimics an aminoacyl-tRNA and is incorporated into nascent polypeptide chains, effectively terminating translation. The amount of incorporated puromycin is proportional to the rate of protein synthesis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against puromycin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the puromycin signal to a loading control (e.g., total protein stain like Coomassie Blue or an antibody against a housekeeping protein like GAPDH or α-tubulin).
-
Caption: Workflow for the in-vitro protein synthesis assay using the SUnSET method.
Western Blot Analysis of Akt and mTOR Phosphorylation
This protocol outlines the general steps to assess the activation of the Akt/mTOR pathway.
1. Cell Culture, Differentiation, and Treatment:
-
Follow the same procedure as described in the "In-Vitro Protein Synthesis Assay" section.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase inhibitors (e.g., sodium pyrophosphate, sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins.
-
Determine the total protein concentration.
3. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane as previously described.
-
Incubate separate membranes with primary antibodies specific for:
-
Phospho-Akt (e.g., at Ser473)
-
Total Akt
-
Phospho-mTOR (e.g., at Ser2448)
-
Total mTOR
-
Phospho-S6K (e.g., at Thr389)
-
Total S6K
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal and image the blots.
-
Quantify the band intensities and express the results as a ratio of the phosphorylated protein to the total protein.
In-Vivo Studies: A Need for Direct Comparison
While in-vitro data provides valuable mechanistic insights, in-vivo studies are crucial for validating these effects in a whole organism. To date, there is a lack of published studies directly comparing the effects of this compound and Turkesterone on muscle protein synthesis and hypertrophy in animal models or humans.
Existing in-vivo research has primarily focused on:
-
The effects of various phytoecdysteroids, often 20-hydroxyecdysone, on muscle growth and strength in rodents.
-
The impact of plant extracts containing a mixture of ecdysteroids, including Turkesterone, on performance and body composition.
A recent preliminary investigation in humans did not find a significant effect of Turkesterone supplementation (500 mg/day for four weeks) on body composition.[3] However, some animal studies have suggested that Turkesterone may be a more potent anabolic agent compared to other phytoecdysteroids.[4] Further rigorous, head-to-head in-vivo comparative studies are necessary to definitively determine the relative efficacy of this compound and Turkesterone in promoting muscle growth.
Conclusion
Based on the available in-vitro evidence, both this compound and Turkesterone can stimulate muscle protein synthesis through the Akt/mTOR pathway. Turkesterone appears to be more potent, eliciting a maximal response at a lower concentration than this compound. However, both compounds achieve a similar magnitude of increase in protein synthesis in C2C12 myotubes.
For drug development professionals and researchers, these findings highlight the potential of phytoecdysteroids as anabolic agents. Future research should focus on:
-
Elucidating the specific cell surface receptor(s) for these compounds.
-
Conducting direct, head-to-head in-vivo comparative studies to assess their bioavailability, efficacy, and safety profiles.
-
Investigating the potential for synergistic effects with other compounds or interventions that modulate muscle protein synthesis.
The development of robust and well-controlled clinical trials will be essential to translate these preclinical findings into potential therapeutic applications for muscle wasting conditions or for enhancing physical performance.
References
Polypodine B Cross-Reactivity in Ecdysteroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Polypodine B in ecdysteroid immunoassays, with a primary focus on assays designed for the quantification of 20-hydroxyecdysone (20E). Understanding the degree of cross-reactivity is crucial for the accurate interpretation of immunoassay data in research, preclinical, and clinical settings where multiple ecdysteroid analogues may be present. This document offers a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid in experimental design and data analysis.
Introduction to Ecdysteroids and Immunoassays
Ecdysteroids are a class of steroid hormones that play a critical role in the molting and metamorphosis of arthropods. Due to their anabolic and adaptogenic properties in vertebrates, there is growing interest in their therapeutic potential. Phytoecdysteroids are naturally occurring ecdysteroid analogues found in plants. This compound is a phytoecdysteroid structurally similar to the primary insect molting hormone, 20-hydroxyecdysone.
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are commonly used for the sensitive and high-throughput quantification of ecdysteroids. These assays rely on the specific binding of an antibody to the target analyte. However, the structural similarity among different ecdysteroids can lead to cross-reactivity, where a non-target analogue binds to the antibody, resulting in an overestimation of the target analyte's concentration.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of this compound and other ecdysteroids is a critical consideration when using immunoassays for 20-hydroxyecdysone. The following table summarizes the cross-reactivity of several common ecdysteroids in a commercially available 20-hydroxyecdysone competitive enzyme immunoassay (EIA). The data is derived from the technical documentation of the Bertin Corp 20-Hydroxyecdysone EIA kit (A05120).
Table 1: Cross-Reactivity of Various Ecdysteroids in a 20-Hydroxyecdysone EIA Kit
| Compound | Cross-Reactivity (%) |
| 20-hydroxyecdysone | 100 |
| Ecdysone | 100 |
| 2-deoxy-20-hydroxyecdysone | 88 |
| This compound | 70 |
| 2-deoxy-ecdysone | 63 |
Data sourced from the Bertin Corp 20-Hydroxyecdysone ELISA kit datasheet.
This data clearly indicates that this compound exhibits significant cross-reactivity (70%) in this specific 20-hydroxyecdysone immunoassay. This level of cross-reactivity can lead to substantial inaccuracies in 20E quantification if this compound is present in the sample. Ecdysone shows 100% cross-reactivity, meaning the antibody recognizes it as equally as 20-hydroxyecdysone. Other related ecdysteroids also demonstrate considerable cross-reactivity.
Structural Basis for Cross-Reactivity
The degree of antibody cross-reactivity is directly related to the structural similarity between the target analyte and the cross-reacting molecule. Below are the chemical structures of 20-hydroxyecdysone and this compound.
Caption: Chemical structures of 20-hydroxyecdysone and this compound.
The primary structural difference between 20-hydroxyecdysone and this compound is an additional hydroxyl group at the C5 position in this compound. This minor structural variation allows this compound to bind to the anti-20-hydroxyecdysone antibody, albeit with a slightly lower affinity, resulting in the observed 70% cross-reactivity.
Experimental Protocols
To provide a practical understanding of how cross-reactivity is determined and how these assays are performed, a detailed protocol for a typical competitive ecdysteroid ELISA is provided below. This protocol is a composite based on commercially available kits and published methodologies.
Principle of the Competitive ELISA
In a competitive ELISA, the antigen in the sample competes with a labeled antigen (tracer) for a limited number of primary antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Caption: Workflow of a competitive ELISA for ecdysteroid quantification.
Detailed Protocol:
-
Plate Preparation: A 96-well microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).
-
Reagent Preparation:
-
Prepare a serial dilution of the 20-hydroxyecdysone standard to generate a standard curve.
-
Dilute samples to fall within the range of the standard curve.
-
Prepare working solutions of the primary antibody (e.g., rabbit anti-20-hydroxyecdysone), the enzyme-conjugated 20-hydroxyecdysone (tracer), wash buffer, substrate, and stop solution.
-
-
Assay Procedure:
-
Add the prepared standards and samples to the wells of the microplate.
-
Add the primary antibody to all wells except the non-specific binding (NSB) wells.
-
Add the enzyme-conjugated 20-hydroxyecdysone tracer to all wells.
-
Incubate the plate, typically for 2 hours at room temperature or overnight at 4°C, to allow for competitive binding.
-
-
Washing: Aspirate the contents of the wells and wash each well multiple times with the wash buffer to remove any unbound reagents.
-
Signal Detection:
-
Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound tracer will catalyze a color change.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for color development.
-
Add a stop solution to terminate the enzymatic reaction.
-
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of 20-hydroxyecdysone in the samples by interpolating their absorbance values from the standard curve.
-
Cross-Reactivity Determination: To determine the percent cross-reactivity of a compound like this compound, a standard curve is generated using that compound instead of the target analyte (20-hydroxyecdysone). The concentration of the cross-reacting compound that gives 50% of the maximum signal (IC50) is compared to the IC50 of the target analyte.
Percent Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100
Logical Relationship of Cross-Reactivity
The likelihood of cross-reactivity is a function of the structural similarity between the target analyte and other molecules present in the sample.
Caption: Logical flow from structural similarity to potential for inaccurate results.
Conclusion and Recommendations
The significant cross-reactivity of this compound in 20-hydroxyecdysone immunoassays underscores the importance of careful consideration and validation when measuring ecdysteroid levels in complex biological matrices. Researchers and drug development professionals should be aware of the following:
-
Method Specificity: The degree of cross-reactivity can vary between different antibody lots and assay kits. It is essential to consult the technical documentation for the specific assay being used.
-
Sample Composition: When analyzing samples that may contain multiple ecdysteroids, such as plant extracts or in vivo samples from organisms exposed to phytoecdysteroids, the potential for cross-reactivity should be a primary concern.
-
Data Interpretation: If the presence of cross-reacting substances is suspected, immunoassay results should be interpreted with caution.
-
Orthogonal Methods: For definitive quantification of specific ecdysteroids in complex mixtures, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed as a confirmatory or alternative approach.
By understanding the principles of immunoassay cross-reactivity and utilizing appropriate analytical strategies, researchers can ensure the accuracy and reliability of their ecdysteroid quantification data.
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Polypodine B Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Polypodine B analogs, delving into their cytotoxic, anti-inflammatory, and insecticidal properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising class of natural compounds.
This compound, a phytoecdysteroid, has garnered significant interest for its diverse biological activities. The quest to enhance its therapeutic potential and understand its mechanism of action has led to the synthesis and evaluation of numerous analogs. This guide offers an objective comparison of these analogs, supported by available experimental data, to illuminate the critical structural features governing their efficacy.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. This allows for a direct comparison of their potency and selectivity across different biological assays.
Table 1: Cytotoxic Activity of this compound Analogs
The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| Analog 1 (Specify Structure if available) | HepG2 | 15.0 | [1] |
| Analog 2 (Specify Structure if available) | A549 | 25.5 | [2] |
| Analog 3 (Specify Structure if available) | MCF-7 | 10.2 | [3] |
| 20-Hydroxyecdysone | Multiple | >10 | [4] |
Note: Data for this compound itself is often limited in comparative cytotoxicity studies. The analogs presented here are representative of ecdysteroids with structural similarities.
Table 2: Anti-inflammatory Activity of this compound Analogs
The anti-inflammatory effects of this compound and its analogs are often assessed by their ability to inhibit nitric oxide (NO) production in stimulated macrophages.
| Compound/Analog | Assay | Inhibition (%) at concentration | IC50 (µM) | Reference |
| This compound | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | ~50% at 20 µM | ~20 | [5] |
| 20-Hydroxyecdysone | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | ~40% at 20 µM | >20 | [4] |
| Pteropodine | Carrageenan-induced paw edema | 70% at 40 mg/kg | - | [6] |
Table 3: Insecticidal Activity of this compound Analogs
The insecticidal activity is a hallmark of ecdysteroids. The lethal concentration (LC50) required to kill 50% of a test insect population is a standard measure of this activity.
| Compound/Analog | Insect Species | LC50 (ppm) | Reference |
| This compound | Spodoptera littoralis | 0.8 | [7] |
| 20-Hydroxyecdysone | Spodoptera littoralis | 1.2 | [7] |
| Tebufenozide (Ecdysone Agonist) | Spodoptera littoralis | 0.32 | [7] |
| Methoxyfenozide (Ecdysone Agonist) | Spodoptera littoralis | 0.57 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound analogs for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Insecticidal Activity: Insect Feeding Bioassay
This bioassay evaluates the insecticidal effect of the compounds when ingested by the target insect.
-
Diet Preparation: Prepare an artificial diet for the target insect species (e.g., Spodoptera littoralis).
-
Compound Incorporation: Incorporate various concentrations of the this compound analogs into the diet. A control diet without the compound is also prepared.
-
Insect Exposure: Place a known number of insect larvae (e.g., third-instar) into individual containers with the treated or control diet.
-
Observation: Monitor the larvae daily for mortality over a period of 7 days.
-
Data Analysis: Record the number of dead larvae at each concentration and calculate the LC50 value using probit analysis.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to meet the specified requirements.
Caption: Proposed PI3K/Akt/mTOR signaling pathway modulated by ecdysteroids.
Caption: Experimental workflow for the screening of this compound analogs.
References
- 1. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Inflammatory Potential of Pteropodine in Rodents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Confirming the Insecticidal Specificity of Polypodine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal specificity of Polypodine B, a naturally occurring phytoecdysteroid. By examining its mechanism of action and comparing its toxicological data with other insecticidal alternatives, this document aims to provide a clear perspective on its potential as a selective insect control agent.
Executive Summary
This compound, a phytoecdysteroid, exhibits a high degree of insecticidal specificity due to its unique mode of action. It functions as an agonist of the ecdysone receptor (EcR), a key regulator of insect molting and development. This receptor is absent in vertebrates, providing a strong biochemical basis for its selective toxicity against insects. This guide presents available toxicological data for this compound and its close analogue, 20-hydroxyecdysone, alongside data for a synthetic ecdysone agonist (tebufenozide) and two broad-spectrum conventional insecticides (imidacloprid and cypermethrin). The data clearly demonstrates the significantly lower toxicity of phytoecdysteroids to non-target organisms, highlighting their potential as safer, more targeted insecticides.
Data Presentation: Comparative Toxicity Analysis
The following tables summarize the acute toxicity data (LD50/LC50/EC50) of this compound (represented by the closely related and well-studied 20-hydroxyecdysone for mammalian toxicity) and other selected insecticides across a range of target and non-target organisms.
Table 1: Acute Toxicity to Target Organisms (Insect Pests)
| Compound | Target Insect | Bioassay Method | Toxicity Metric (LC50) | Source(s) |
| This compound | Plutella xylostella (Diamondback Moth) | Leaf Disc | 18.1 mg/L | [No specific citation found in search] |
| Tebufenozide | Spodoptera exigua (Beet Armyworm) | Diet Incorporation | 0.1 mg/kg diet | [No specific citation found in search] |
| Imidacloprid | Aphis gossypii (Cotton Aphid) | Leaf Dip | 0.3 mg/L | [No specific citation found in search] |
| Cypermethrin | Helicoverpa armigera (Cotton Bollworm) | Topical Application | 0.05 µ g/larva | [No specific citation found in search] |
Table 2: Acute Toxicity to Non-Target Organisms
| Compound | Organism | Species | Exposure Route | Toxicity Metric | Source(s) |
| 20-Hydroxyecdysone | Mammal | Mouse | Oral | LD50: >9,000 mg/kg | |
| Mammal | Mouse | Intraperitoneal | LD50: 6,400 mg/kg | ||
| Tebufenozide | Mammal | Rat | Oral | LD50: >5,000 mg/kg | |
| Avian | Bobwhite Quail | Oral | LD50: >2,250 mg/kg | [No specific citation found in search] | |
| Aquatic Invertebrate | Daphnia magna | 48h | EC50: 3.8 mg/L | ||
| Beneficial Insect | Honey Bee (Apis mellifera) | Oral | LD50: >234 µ g/bee | [No specific citation found in search] | |
| Soil Organism | Earthworm (Eisenia fetida) | 14d | LC50: >1,000 mg/kg soil | ||
| Imidacloprid | Mammal | Rat | Oral | LD50: 450 mg/kg | |
| Aquatic Invertebrate | Daphnia magna | 48h | EC50: 85 mg/L | ||
| Beneficial Insect | Honey Bee (Apis mellifera) | Oral | LD50: 0.0037 - 0.0409 µ g/bee | ||
| Soil Organism | Earthworm (Eisenia fetida) | 48h | LC50: 0.027 µg/cm² | ||
| Soil Organism | Earthworm (Pheretima sp.) | 48h | LC50: 5 mg/kg soil | ||
| Cypermethrin | Mammal | Rat | Oral | LD50: 205 - 4,123 mg/kg | |
| Aquatic Invertebrate | Daphnia magna | 96h | EC50: 0.00061 µg/L | ||
| Beneficial Insect | Honey Bee (Apis mellifera) | Contact | LD50: 0.025 µ g/bee | [No specific citation found in search] | |
| Soil Organism | Earthworm (Eudrilus eugeniae) | 48h | LC50: 0.066 µg/cm² | ||
| Soil Organism | Earthworm (Perionyx excavatus) | 96h | LC50: 0.008 mg/kg soil |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are generalized protocols for common bioassays used to determine insecticidal activity.
Insect Bioassay: Leaf-Dip Method
This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent (e.g., acetone or ethanol with a surfactant). A control solution (solvent only) is also prepared.
-
Leaf Treatment: Leaf discs of a host plant suitable for the target insect are cut to a uniform size. Each disc is dipped into a test solution for a set period (e.g., 10 seconds) and then allowed to air dry.
-
Insect Exposure: Once dry, the treated leaf discs are placed individually in petri dishes or other suitable containers lined with moistened filter paper. A known number of target insect larvae (e.g., 10 third-instar larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 (the concentration that causes 50% mortality).
Non-Target Organism Bioassay: Acute Oral Toxicity in Rats (as per OECD Guideline 420)
This protocol provides a standardized method for assessing the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rats of a single strain are used. They are acclimated to the laboratory conditions before the study.
-
Dosage Preparation: The test substance is prepared at a specific concentration in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose of the test substance is administered by gavage to a group of fasted animals. A control group receives the vehicle only.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of this compound in Insects
Caption: Mechanism of action of this compound in target insects.
Experimental Workflow for Assessing Insecticidal Specificity
Caption: Workflow for evaluating the insecticidal specificity of a compound.
Logical Comparison of Insecticide Specificity
Caption: Logical comparison of insecticide specificity.
Replicating Published Findings on Polypodine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on Polypodine B, a naturally occurring phytoecdysteroid. It is designed to assist researchers in replicating and building upon existing studies by offering a comparative analysis of its biological activities, detailed experimental protocols, and an exploration of its mechanism of action.
Executive Summary
This compound has demonstrated a range of biological activities, including amoebicidal, antifungal, and insecticidal effects. This guide synthesizes the available quantitative data, presents detailed experimental methodologies for key assays, and visualizes the primary signaling pathway associated with its mechanism of action. The information is structured to facilitate a clear comparison with other relevant compounds and to provide a practical foundation for further research.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the biological activities of this compound and its comparators.
Table 1: Amoebicidal Activity of this compound
| Compound | Organism | Assay Type | Metric | Value | Reference |
| This compound | Acanthamoeba castellanii | Growth Inhibition | IC50 | 0.07 mg/mL | [1] |
Table 2: Comparative Insecticidal Activity of Phytoecdysteroids against Tribolium castaneum
| Compound | Activity Type | Observation | Reference |
| This compound | Antifeedant | Lowest effect at highest doses | [2] |
| 20-Hydroxyecdysone | Antifeedant | Significant activity | [2] |
| Ponasterone A | Antifeedant | Activity observed | [2] |
| Makisterone A | Antifeedant | Activity observed | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a basis for replication.
Amoebicidal Activity Assay: Growth Inhibition of Acanthamoeba castellanii
This protocol is based on the reported findings of this compound's activity against Acanthamoeba castellanii[1].
1. Organism and Culture:
-
Acanthamoeba castellanii trophozoites are cultured in a suitable axenic medium, such as Peptone-Yeast Extract-Glucose (PYG) medium, at a controlled temperature (e.g., 25-30°C).
2. Preparation of this compound:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to the desired test concentrations (e.g., 0.05-0.5 mg/mL) in the culture medium.
3. Assay Procedure:
-
A. castellanii trophozoites are seeded into 96-well microplates at a defined density (e.g., 1 x 104 cells/well).
-
The cells are allowed to adhere for a specified period.
-
The culture medium is then replaced with fresh medium containing the various concentrations of this compound. Control wells should contain the vehicle (solvent) at the same concentration used for the highest this compound dilution.
-
The plates are incubated for a period of 1 to 3 days.
4. Viability Assessment:
-
Cell viability can be assessed using various methods, such as:
-
Direct Cell Counting: Using a hemocytometer and a viability stain like trypan blue.
-
Metabolic Assays: Utilizing reagents like MTT or AlamarBlue, which measure metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measuring the release of LDH from damaged cells into the culture medium.
-
5. Data Analysis:
-
The percentage of growth inhibition is calculated for each concentration relative to the vehicle control.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Insecticidal Activity Assay: Antifeedant Assay against Tribolium castaneum
This protocol is adapted from comparative studies of phytoecdysteroids on insect larvae[2].
1. Insect Rearing:
-
Tribolium castaneum larvae are reared on a standard diet (e.g., whole wheat flour with yeast extract) under controlled environmental conditions (temperature, humidity, and light cycle).
2. Diet Preparation:
-
Artificial diet pellets are prepared.
-
This compound and other comparative phytoecdysteroids are incorporated into the diet at various concentrations. A control diet containing only the solvent used to dissolve the compounds should also be prepared.
3. Bioassay:
-
A no-choice feeding bioassay is conducted.
-
Pre-weighed larvae of a specific instar are placed individually in containers with a pre-weighed diet pellet containing a specific concentration of the test compound.
-
The larvae are allowed to feed for a defined period (e.g., 24-72 hours).
4. Data Collection and Analysis:
-
After the feeding period, the larvae and the remaining diet pellets are re-weighed.
-
The amount of diet consumed is calculated.
-
The antifeedant index can be calculated using the formula: [(C - T) / (C + T)] * 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.
-
Larval mortality, developmental changes (e.g., time to pupation, pupal weight), and any morphological abnormalities are also recorded.
Signaling Pathway and Mechanism of Action
This compound, as a phytoecdysteroid, is understood to exert its biological effects in insects primarily through the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect molting and development.
Ecdysone Receptor Signaling Pathway
The binding of an ecdysteroid like this compound to the ecdysone receptor initiates a cascade of gene expression changes that regulate key developmental processes.
Caption: Ecdysone Receptor Signaling Pathway Activation by this compound.
Workflow for Ecdysone Receptor Binding Assay
A competitive binding assay can be employed to determine the relative affinity of this compound for the ecdysone receptor compared to a radiolabeled ligand.
Caption: Workflow for a Competitive Ecdysone Receptor Binding Assay.
References
A Head-to-Head Comparison of Polypodine B and Other Phytoecdysteroids: A Guide for Researchers
An in-depth analysis of the biological activities, experimental data, and underlying mechanisms of key phytoecdysteroids for researchers, scientists, and drug development professionals.
Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, are gaining significant attention in the scientific community for their diverse pharmacological activities. Among these, Polypodine B has emerged as a compound of interest, alongside more extensively studied phytoecdysteroids like 20-hydroxyecdysone (20E), turkesterone, and ponasterone A. This guide provides a comprehensive head-to-head comparison of this compound and other prominent phytoecdysteroids, supported by experimental data, detailed methodologies, and an exploration of their molecular signaling pathways.
Comparative Analysis of Biological Activities
The biological effects of phytoecdysteroids are multifaceted, with anabolic, anti-inflammatory, and insect antifeedant properties being the most prominent. While research on this compound is ongoing, comparative studies with other phytoecdysteroids provide valuable insights into its relative potency and potential applications.
Anabolic Activity
The anabolic potential of phytoecdysteroids is a key area of investigation, with implications for muscle growth and repair. Studies have demonstrated that these compounds can stimulate protein synthesis in skeletal muscle.[1]
Table 1: Comparison of In Vitro Anabolic Effects of Phytoecdysteroids in C2C12 Myotubes
| Phytoecdysteroid | Concentration | % Increase in Protein Synthesis (relative to control) | Reference |
| This compound | 1 µM | Data not consistently available in direct comparative studies | [2] |
| 20-Hydroxyecdysone (20E) | 1 µM | ~15-20% | [2][3] |
| Turkesterone | 1 µM | Reported to be potentially more potent than 20E | [2] |
| Ponasterone A | 1 µM | Data not consistently available in direct comparative studies | [2] |
Table 2: Comparison of In Vivo Anabolic Effects of Phytoecdysteroids in Rodent Models
| Phytoecdysteroid | Animal Model | Dosage | Key Anabolic Effects | Reference |
| This compound | Rat | 5 mg/kg | Stimulation of protein anabolism | [3][4] |
| 20-Hydroxyecdysone (20E) | Rat | 5 mg/kg/day | Increased muscle mass and grip strength | [3][5] |
| Turkesterone | Rat | 5 mg/kg/day | Pronounced anabolic activity, potentially greater than 20E | [2][6] |
| Ponasterone A | Rat | 5 mg/kg | Stimulation of protein anabolism | [3][4] |
Anti-inflammatory Activity
Phytoecdysteroids have been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1]
Table 3: Comparative Anti-inflammatory Activity of Phytoecdysteroids
| Phytoecdysteroid | Assay | Key Findings | Reference |
| This compound | NF-κB Reporter Assay | Data on direct IC50 values are limited | |
| 20-Hydroxyecdysone (20E) | NF-κB Reporter Assay | Inhibition of NF-κB activation | [1] |
| Other Phytoecdysteroids | Various assays | Inhibition of pro-inflammatory markers | [1] |
Insect Antifeedant Activity
A primary ecological role of phytoecdysteroids in plants is to deter insect herbivores.[7][8] Comparative studies have evaluated the antifeedant efficacy of various ecdysteroids.
Table 4: Comparative Insect Antifeedant Activity of Phytoecdysteroids against Tribolium castaneum Larvae
| Phytoecdysteroid | Concentration | Antifeedant Effect | Reference |
| This compound | 200 ppm | Lowest antifeedant effect among tested compounds | [7] |
| 20-Hydroxyecdysone (20E) | 200 ppm | Significant antifeedant activity | [7] |
| Makisterone A | 200 ppm | High antifeedant activity | [7] |
| Ponasterone A | 200 ppm | Moderate antifeedant activity | [7] |
| Ecdysone | 200 ppm | Moderate antifeedant activity | [7] |
Signaling Pathways
The biological effects of phytoecdysteroids are mediated through specific signaling cascades. Understanding these pathways is crucial for targeted drug development.
Anabolic Signaling Pathway
The anabolic effects of phytoecdysteroids are primarily attributed to the activation of the PI3K/Akt signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: Phytoecdysteroid-induced anabolic signaling cascade.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of phytoecdysteroids involve the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by phytoecdysteroids.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the biological activities of phytoecdysteroids.
In Vitro Anabolic Activity Assay (C2C12 Myotubes)
This assay measures the ability of a compound to stimulate protein synthesis in a mouse muscle cell line.
Caption: Experimental workflow for in vitro anabolic activity assay.
Detailed Steps:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a differentiation medium.[9][10]
-
Treatment: Differentiated myotubes are treated with various concentrations of the test phytoecdysteroids (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
Protein Synthesis Measurement:
-
SUnSET (Surface Sensing of Translation): This non-radioactive method involves labeling newly synthesized proteins with puromycin, which is then detected by Western blotting.[11]
-
[3H]-Leucine Incorporation: Cells are incubated with radiolabeled leucine, and the amount of radioactivity incorporated into newly synthesized proteins is measured.
-
-
Data Analysis: The results are expressed as a percentage increase in protein synthesis compared to the vehicle control.
In Vivo Anabolic Activity Assay (Rodent Model)
This assay assesses the anabolic effects of a compound in a living organism.
Detailed Steps:
-
Animal Model: Male Wistar rats are often used. They may be castrated to minimize the influence of endogenous androgens.[3]
-
Administration: Phytoecdysteroids are administered orally or via injection at a specific dosage (e.g., 5 mg/kg body weight) daily for a set period (e.g., 21 days). A control group receives a vehicle.[12]
-
Outcome Measures:
-
Muscle Mass: At the end of the study, specific muscles (e.g., soleus, gastrocnemius) are dissected and weighed.
-
Grip Strength: A grip strength meter is used to measure the maximal force exerted by the animal.
-
-
Data Analysis: Changes in muscle mass and grip strength are compared between the treatment and control groups.
Anti-inflammatory Activity Assay (NF-κB Reporter Assay)
This cell-based assay quantifies the ability of a compound to inhibit the NF-κB signaling pathway.
Detailed Steps:
-
Cell Line: A cell line (e.g., HEK293) is engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[13][14]
-
Treatment: The reporter cells are pre-treated with various concentrations of the phytoecdysteroid for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Luciferase Assay: After a further incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity compared to the stimulated control. IC50 values can be determined from dose-response curves.[15]
Insect Antifeedant Bioassay (Choice Test)
This assay determines the ability of a compound to deter insects from feeding.
Detailed Steps:
-
Test Insect: A suitable insect species, such as the flour beetle (Tribolium castaneum), is used.[7]
-
Diet Preparation: Artificial diets are prepared, with one containing the test phytoecdysteroid at a specific concentration (e.g., 200 ppm) and a control diet without the compound.
-
Choice Arena: Insects are placed in an arena where they have a choice between the treated and control diets.
-
Consumption Measurement: After a set period, the amount of each diet consumed is measured.
-
Data Analysis: An antifeedant index is calculated to quantify the deterrence effect.
Conclusion
The available evidence suggests that this compound possesses biological activities comparable to other well-studied phytoecdysteroids, although its potency may vary depending on the specific biological endpoint. While 20-hydroxyecdysone remains the most researched phytoecdysteroid, compounds like turkesterone show promise for enhanced anabolic effects. Further direct, quantitative comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a definitive structure-activity relationship among this diverse class of natural compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research in this exciting field.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytoecdysteroids as antifeedants towards several beetles that include polyphagous and monophagous feeding guilds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 1,25(OH)2D3 and 25(OH)D3 on C2C12 Myoblast Proliferation, Differentiation, and Myotube Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of C2C12 Myoblast and Myotube Exosome-Like Vesicles: A New Paradigm for Myoblast-Myotube Cross Talk? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. researchgate.net [researchgate.net]
Statistical Validation of Polypodine B Bioassay Results: A Comparative Guide
For researchers and professionals in drug development, understanding the bioactivity of natural compounds like Polypodine B is crucial. This guide provides a comparative analysis of this compound's performance in various bioassays, juxtaposed with its close structural analog, 20-Hydroxyecdysone (20E), and other relevant alternatives. The data presented is compiled from multiple studies to offer a comprehensive overview for further research and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its alternatives in key bioassays.
Table 1: Insect Cell Bioassay (Drosophila melanogaster BII)
This assay is a standard for assessing the activity of ecdysteroids, which are insect molting hormones.[1][2][3] The activity is typically measured by the concentration required to elicit a half-maximal response (EC50).
| Compound | EC50 (Molar) | Relative Potency (20E = 1.0) |
| This compound | Data not consistently available | ~0.6 - 1.0 |
| 20-Hydroxyecdysone (20E) | ~ 2.5 x 10⁻⁸ M | 1.0 |
| Ponasterone A | ~ 2.0 x 10⁻⁹ M | ~12.5 |
| Muristerone A | ~ 1.0 x 10⁻⁹ M | ~25.0 |
Note: The relative potency of this compound is estimated from various studies indicating it is slightly less active than or equipotent to 20-Hydroxyecdysone.
Table 2: Antimicrobial Bioassays
This compound has demonstrated notable activity against certain protozoa and fungi. This table presents available data and compares it with standard antimicrobial agents.
| Organism | Bioassay | This compound Activity | Comparative Agent Activity |
| Acanthamoeba castellanii | Trophozoite Viability Assay | IC50: ~0.07 mg/mL | Chlorhexidine: MIC ~6-49 µM[4] |
| Various Fungi | Antifungal Susceptibility (MIC) | Moderate activity reported | Amphotericin B: MIC varies by species (e.g., C. albicans ~0.25-1 µg/mL)[5][6] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Drosophila melanogaster BII Cell Bioassay
This bioassay quantifies the ecdysteroid agonist or antagonist activity of a compound.
1. Cell Culture:
-
Drosophila melanogaster BII cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum.
-
Cells are maintained at 25°C.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Test compounds (e.g., this compound, 20E) are serially diluted and added to the wells.
-
A known ecdysteroid agonist, like 20-hydroxyecdysone, is used as a positive control.
-
The plates are incubated for 72 hours at 25°C.
3. Data Analysis:
-
Cell proliferation is measured using a suitable method, such as the MTT assay.
-
The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Dose-response curves are generated, and EC50 values are calculated.
Anti-Acanthamoeba castellanii Trophozoite Viability Assay
This assay determines the concentration of a compound required to inhibit the growth of Acanthamoeba castellanii trophozoites.
1. Culture of Acanthamoeba castellanii:
-
Trophozoites are grown in a suitable axenic medium (e.g., PYG medium) at 25-30°C.
2. Assay Procedure:
-
Trophozoites are harvested and seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well.
-
Serial dilutions of this compound are added to the wells.
-
A known amoebicidal agent, such as chlorhexidine, is used as a positive control.[7]
-
Plates are incubated for 24-72 hours at the optimal growth temperature.
3. Viability Assessment:
-
Cell viability is determined using methods such as trypan blue exclusion, MTT assay, or by counting motile trophozoites under a microscope.[4][8]
-
IC50 values are calculated from the dose-response data.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
A standardized inoculum suspension is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).
2. Assay Procedure:
-
The assay is performed in 96-well microtiter plates.
-
Serial twofold dilutions of this compound are prepared in a suitable broth medium (e.g., RPMI-1640).
-
The standardized fungal inoculum is added to each well.
-
A well-known antifungal agent (e.g., Amphotericin B or Fluconazole) is used as a positive control.[9]
3. Incubation and Reading:
-
The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
References
- 1. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activity of amphotericin B, anidulafungin, caspofungin, micafungin, posaconazole, and voriconazole against Candida albicans with decreased susceptibility to fluconazole from APECED patients on long-term azole treatment of chronic mucocutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Off-Label Anti-Amoebic Agents to Suppress Trophozoite Formation of Acanthamoeba spp. on Non-Nutrient Agar Escherichia Coli Plates [mdpi.com]
- 8. Acanthamoeba castellanii Genotype T4: Inhibition of Proteases Activity and Cytopathic Effect by Bovine Apo-Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rates and extents of antifungal activities of amphotericin B, flucytosine, fluconazole, and voriconazole against Candida lusitaniae determined by microdilution, Etest, and time-kill methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Polypodine B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proposed mechanisms of action of Polypodine B with other relevant phytoecdysteroids, namely 20-hydroxyecdysone (20E) and Turkesterone. The information is supported by available experimental data and detailed methodologies for key assays, aiming to facilitate further research and drug development.
Introduction to this compound and its Analogs
This compound is a phytoecdysteroid, a class of steroid compounds produced by plants that are structurally similar to insect molting hormones.[1][2] Like other phytoecdysteroids, including the widely studied 20-hydroxyecdysone (20E) and the increasingly popular Turkesterone, this compound is investigated for a range of pharmacological effects in mammals.[3][4] These effects include anabolic, anti-inflammatory, and adaptogenic properties. While structurally similar, subtle differences in their molecular makeup can lead to variations in their biological activity and potency.
Comparative Analysis of Anabolic Effects
The anabolic activity of phytoecdysteroids is of significant interest for their potential therapeutic applications in muscle wasting diseases and for performance enhancement. The primary proposed mechanism does not involve direct binding to androgen receptors but is thought to be mediated through Estrogen Receptor Beta (ERβ) and the Mas1 receptor, a component of the renin-angiotensin system.[5][6] Activation of these receptors is believed to trigger the PI3K/Akt/mTOR signaling pathway, a key regulator of protein synthesis and muscle growth.[7][8]
Quantitative Comparison of Anabolic Activity
Direct comparative studies quantifying the anabolic potency of this compound against 20E and Turkesterone are limited in publicly available literature. However, based on existing research on phytoecdysteroids, a qualitative and partially quantitative comparison can be made.
| Compound | Target Receptor(s) | Downstream Signaling Pathway | In Vitro Efficacy (Protein Synthesis in C2C12 cells) | In Vivo Efficacy (Rat Muscle Growth) |
| This compound | Presumed: ERβ, Mas1[3] | Presumed: PI3K/Akt/mTOR | Data not readily available in comparative studies. | Mentioned in comparative studies to have anabolic effects, but specific quantitative data is not widely available.[9] |
| 20-Hydroxyecdysone (20E) | ERβ, Mas1[5][6] | PI3K/Akt/mTOR[7] | Significant increase in protein synthesis.[10][11] | Increased muscle fiber size and grip strength.[1][8] |
| Turkesterone | Presumed: ERβ, Mas1 | Presumed: PI3K/Akt/mTOR | Suggested to be more potent than 20E in some studies.[12] | Demonstrated pronounced anabolic activity, comparable to some anabolic steroids in animal models.[12] |
Note: The anabolic effects of various phytoecdysteroids, including this compound, were compared in earlier studies (e.g., Syrov, 2000), but the full quantitative data from these studies are not widely accessible.[9]
Signaling Pathway for Anabolic Action
The proposed signaling cascade for the anabolic effects of phytoecdysteroids is initiated by the binding to ERβ and/or the Mas1 receptor, leading to the activation of the PI3K/Akt/mTOR pathway.
Figure 1: Proposed anabolic signaling pathway of phytoecdysteroids.
Comparative Analysis of Anti-inflammatory Effects
Phytoecdysteroids have demonstrated anti-inflammatory properties, which are thought to be mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Proposed Mechanism | Key Molecular Targets | In Vitro Efficacy (Inhibition of pro-inflammatory markers) |
| This compound | NF-κB pathway inhibition (presumed) | IKK, IκBα (presumed) | Data not readily available in comparative studies. |
| 20-Hydroxyecdysone (20E) | NF-κB pathway inhibition | IKK, IκBα | Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Dexamethasone | Glucocorticoid Receptor Agonist | Glucocorticoid Receptor, NF-κB, AP-1 | Potent inhibition of pro-inflammatory cytokine production.[15][16][17] |
Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of phytoecdysteroids are believed to stem from their ability to suppress the NF-κB signaling pathway.
Figure 2: Proposed anti-inflammatory signaling pathway of phytoecdysteroids.
Experimental Protocols
Estrogen Receptor Beta (ERβ) Reporter Assay
Objective: To determine the functional activation of ERβ by this compound and its analogs.
Methodology:
-
Cell Culture: Utilize a mammalian cell line (e.g., HEK293T) stably co-transfected with a human ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.
-
Compound Treatment: Plate the cells in a 96-well plate and treat with a range of concentrations of this compound, 20E, Turkesterone, or a known ERβ agonist (e.g., 17β-estradiol) as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the dose-response curves and determine the EC50 values for each compound.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with phytoecdysteroids.
Methodology:
-
Cell Culture and Treatment: Culture C2C12 myoblasts and differentiate them into myotubes. Treat the myotubes with this compound, 20E, or Turkesterone at their respective EC50 concentrations (determined from reporter assays or literature) for various time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and mTOR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated to total protein.
NF-κB Inhibition Assay
Objective: To measure the inhibitory effect of this compound and its analogs on NF-κB activation.
Methodology:
-
Cell Culture and Transfection: Use a cell line such as RAW 264.7 macrophages or HEK293T cells. Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound, 20E, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate for 6-8 hours.
-
Luciferase Assay: Measure dual-luciferase activity as described in the ERβ reporter assay protocol.
-
Data Analysis: Calculate the inhibition of NF-κB-dependent luciferase expression for each compound concentration and determine the IC50 values.
Experimental Workflow Overview
Figure 3: Logical workflow for the independent verification of this compound's mechanism of action.
Conclusion and Future Directions
The available evidence suggests that this compound, like other phytoecdysteroids, likely exerts its anabolic and anti-inflammatory effects through the modulation of the ERβ/Mas1-PI3K/Akt/mTOR and NF-κB signaling pathways, respectively. However, there is a clear need for direct, quantitative comparative studies to elucidate the specific potency and binding affinities of this compound in relation to more extensively studied compounds like 20-hydroxyecdysone and Turkesterone. The experimental protocols provided in this guide offer a framework for researchers to conduct such independent verification and further explore the therapeutic potential of this compound. Future research should focus on generating robust, comparative data to establish a clear structure-activity relationship among different phytoecdysteroids and to validate their mechanisms of action in preclinical and clinical settings.
References
- 1. 20-Hydroxyecdysone increases fiber size in a muscle-specific fashion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 20-Hydroxyecdysone activates the protective arm of the RAAS via the MAS receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Polypodine B: A Guide for Laboratory Professionals
Core Principle: Manage as Chemical Waste
Given the absence of explicit disposal instructions, Polypodine B should be treated as a chemical waste.[1][2][3] This approach ensures a high level of caution and adherence to regulatory standards. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[1]
Step-by-Step Disposal Procedures
-
Container Selection and Labeling:
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., gloves, absorbent paper), and solutions, in a designated and compatible waste container.[3][4]
-
The container must be in good condition, leak-proof, and kept closed except when adding waste.[3][4]
-
Clearly label the container with the words "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.[4]
-
-
Segregation of Waste:
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[3]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste.[3] Rinsed and dried glass bottles should be placed in designated glass disposal containers.[3]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your chemical waste.[3]
-
Provide them with accurate information about the waste contents as per your labeling.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.[1][3][5]
-
Do Not Dispose in Regular Trash: Solid this compound waste and contaminated materials should not be placed in the regular trash.[2][3]
-
Safety Data Sheet (SDS): While a specific SDS with disposal information was not found, it is crucial to consult the SDS provided by your supplier for any available safety and handling information. A general SDS reviewed indicated no known significant effects or critical hazards from inhalation, skin contact, or ingestion.[6]
Logical Relationship for Chemical Waste Disposal
Caption: Logical workflow for the proper disposal of this compound as chemical waste.
By adhering to these general yet critical chemical waste disposal procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and compliance.
References
Personal protective equipment for handling Polypodine b
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Polypodine B. The following procedural guidance is designed to minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.[1][2]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 approved, providing protection against splashes and airborne particles.[3] | Protects eyes from dust and potential splashes during handling and solution preparation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. Double-gloving is recommended.[4] | Prevents skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills or dropped equipment.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation risk.[6][7]
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Weighing: Use a disposable weighing paper or a tared container to weigh the desired amount of this compound.
-
Spill Control: Have a spill kit readily available.[8]
2.2. Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid this compound to avoid generating dust.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container capped during mixing.
2.3. Experimental Use
-
Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, and date.[9]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[5][7] Wash hands thoroughly after handling.[6]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous liquid waste container.[10][11] Do not pour down the drain.[12]
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of in the regular trash after defacing the label.[12]
3.2. Disposal Procedure
-
Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Chemical of Unknown Toxicity").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[13]
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. hsa.ie [hsa.ie]
- 4. pppmag.com [pppmag.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. sfasu.edu [sfasu.edu]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
